Technical Documentation Center

1-(2-Chloropyridin-4-YL)cyclopropanecarbonitrile Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 1-(2-Chloropyridin-4-YL)cyclopropanecarbonitrile
  • CAS: 1427021-86-0

Core Science & Biosynthesis

Foundational

1-(2-Chloropyridin-4-YL)cyclopropanecarbonitrile CAS number and structure

An In-Depth Technical Guide to 1-(2-Chloropyridin-4-YL)cyclopropanecarbonitrile: Strategic Utility and Orthogonal Functionalization in Medicinal Chemistry Introduction: The "Escape from Flatland" Paradigm In modern drug...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 1-(2-Chloropyridin-4-YL)cyclopropanecarbonitrile: Strategic Utility and Orthogonal Functionalization in Medicinal Chemistry

Introduction: The "Escape from Flatland" Paradigm

In modern drug discovery, the over-reliance on flat, sp2-hybridized aromatic systems often leads to compounds with poor aqueous solubility, high metabolic clearance, and off-target toxicity. To circumvent these liabilities, medicinal chemists actively seek bifunctional building blocks that introduce sp3-character without sacrificing synthetic tractability.

1-(2-Chloropyridin-4-yl)cyclopropanecarbonitrile (CAS: 1427021-86-0) represents a highly strategic intermediate in this context[1]. By fusing a 2-chloropyridine core—a classic hinge-binding motif in kinase inhibitors—with a cyclopropanecarbonitrile group, this molecule offers orthogonal reactivity. The cyclopropane ring provides rigid conformational restriction, minimizing the entropic penalty upon target binding, while simultaneously blocking cytochrome P450-mediated oxidation at the benzylic position[2].

Structural and Physicochemical Profiling

Understanding the exact physicochemical parameters of this building block is critical for predicting its behavior in both catalytic cycles and biological systems. The quantitative data for 1-(2-Chloropyridin-4-yl)cyclopropanecarbonitrile is summarized below[1].

PropertyValue
Chemical Name 1-(2-Chloropyridin-4-yl)cyclopropanecarbonitrile
CAS Registry Number 1427021-86-0
Molecular Formula C9H7ClN2
Molecular Weight 178.62 g/mol
Monoisotopic Mass 178.02977 Da
SMILES String C1CC1(C#N)C2=CC(=NC=C2)Cl
Key Structural Motifs 2-Chloropyridine (Electrophile), Cyclopropane (sp3 spacer), Nitrile (Nucleophile precursor)

Mechanistic Reactivity and Orthogonal Pathways

The true value of CAS 1427021-86-0 lies in its dual, non-interfering reactive sites, which allow for divergent late-stage functionalization.

The 2-Chloropyridine Electrophile: The chlorine atom at the 2-position of the pyridine ring is activated by the adjacent electronegative nitrogen. While 2-chloropyridines are approximately 108 times less reactive towards uncatalyzed Nucleophilic Aromatic Substitution (SNAr) than 2-chloropyrimidines, they are prime candidates for transition-metal-catalyzed cross-coupling[3]. Palladium-catalyzed Buchwald-Hartwig aminations or Suzuki-Miyaura couplings can be executed at this position to extend the molecular framework[4][5].

The Cyclopropanecarbonitrile Handle: The nitrile group is a versatile precursor. It can be selectively reduced to an aminomethyl group, serving as a highly polar, solubilizing appendage that frequently interacts with solvent-exposed regions of target proteins[2]. Because the cyclopropane ring lacks α -protons, the nitrile is immune to α -deprotonation, allowing the use of basic conditions during cross-coupling without risking racemization or unwanted condensation side-reactions.

G Core 1-(2-Chloropyridin-4-YL) cyclopropanecarbonitrile (CAS: 1427021-86-0) Path1 Pathway A: Pd-Catalyzed Cross-Coupling Core->Path1 Pd2(dba)3, Ligand Amine, Base Path2 Pathway B: Selective Nitrile Reduction Core->Path2 H2, Pd/C or Raney Ni, Boc2O Prod1 C2-Aminated Pyridine (Kinase Hinge Binder) Path1->Prod1 Prod2 Aminomethyl Cyclopropane (Solubilizing Motif) Path2->Prod2

Divergent synthetic pathways of 1-(2-Chloropyridin-4-yl)cyclopropanecarbonitrile in drug discovery.

Self-Validating Experimental Methodologies

To ensure scientific integrity and reproducibility, the following protocols have been designed with built-in causality and validation checkpoints.

Protocol A: Palladium-Catalyzed Buchwald-Hartwig Amination

Causality: 2-Chloropyridines require robust catalyst systems for efficient oxidative addition. We utilize Pd2​(dba)3​ paired with Xantphos. Cesium carbonate ( Cs2​CO3​ ) is selected as the base instead of sodium tert-butoxide to prevent any base-catalyzed hydrolysis of the sensitive nitrile group[4].

  • Reagent Preparation: In an oven-dried Schlenk flask, combine 1-(2-chloropyridin-4-yl)cyclopropanecarbonitrile (1.0 equiv), the desired primary amine (1.2 equiv), Pd2​(dba)3​ (0.05 equiv), Xantphos (0.10 equiv), and anhydrous Cs2​CO3​ (2.0 equiv).

  • Degassing (Critical Step): Suspend the mixture in anhydrous 1,4-dioxane (0.2 M). Degas the suspension via three freeze-pump-thaw cycles. Rationale: Molecular oxygen rapidly oxidizes the active Pd(0) species to inactive Pd(II), halting the catalytic cycle.

  • Reaction Execution: Backfill the flask with Argon and heat to 90°C for 12 hours.

  • In-Process Validation: Monitor the reaction via TLC (Hexanes/EtOAc) and LC-MS. The reaction is complete when the starting material mass (m/z 179.0 [M+H]+) is entirely replaced by the product mass.

  • Workup: Cool to room temperature, filter through a pad of Celite to remove palladium black and inorganic salts, and concentrate the filtrate in vacuo. Purify via flash column chromatography.

Protocol B: Reductive Amination with In-Situ Boc-Protection

Causality: Reducing a nitrile to a primary amine often yields secondary amine byproducts due to the newly formed primary amine attacking the intermediate imine. By conducting the hydrogenation in the presence of Boc-anhydride ( Boc2​O ), the primary amine is immediately trapped as a stable carbamate, ensuring high chemoselectivity[2].

  • Reaction Setup: Dissolve 1-(2-chloropyridin-4-yl)cyclopropanecarbonitrile (1.0 equiv) in anhydrous methanol (0.1 M). Add Boc2​O (1.5 equiv) and 10% Pd/C (0.1 equiv by weight).

  • Atmosphere Exchange: Purge the reaction vessel with Nitrogen for 5 minutes, followed by Hydrogen gas.

  • Hydrogenation: Stir the mixture vigorously under a balloon of H2​ (1 atm) at room temperature for 16 hours. Note: The 2-chloropyridine moiety is generally stable to these mild hydrogenation conditions, but prolonged exposure or high pressure could lead to unwanted dechlorination.

  • In-Process Validation: Analyze an aliquot via IR spectroscopy. The complete disappearance of the sharp C≡N stretching frequency at ∼2240 cm−1 validates the consumption of the nitrile.

  • Isolation: Purge the flask with Nitrogen to remove residual H2​ . Filter the mixture through Celite, washing with excess methanol. Concentrate the filtrate to yield the Boc-protected aminomethyl cyclopropane derivative, which can be used directly or purified via recrystallization.

References

  • PubChemLite. "1427021-86-0 (C9H7ClN2) - Structural Information." Université du Luxembourg. Available at:[Link]

  • "Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents?" National Institutes of Health (PMC). Available at: [Link]

  • "Cross-Electrophile Coupling: Principles, Methods, and Applications in Synthesis." ACS Publications. Available at: [Link]

  • Belnome, F., et al. "Versatile Palladium-catalysed C-H Arylation of Fluoroarenes with 2-Chloropyridine Derivatives." ChemRxiv. Available at:[Link]

  • "Development of a Scalable Route for a Highly Polar Heterocyclic Aminocyclopropyl Building Block." ACS Publications. Available at: [Link]

Sources

Exploratory

Therapeutic Targeting and Medicinal Chemistry of 1-(2-Chloropyridin-4-yl)cyclopropanecarbonitrile Derivatives

Executive Summary In modern rational drug design, the selection of a robust, versatile pharmacophore is the critical first step in developing highly selective targeted therapies. The compound 1-(2-Chloropyridin-4-yl)cycl...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary In modern rational drug design, the selection of a robust, versatile pharmacophore is the critical first step in developing highly selective targeted therapies. The compound 1-(2-Chloropyridin-4-yl)cyclopropanecarbonitrile (CAS 1427021-86-0) represents a highly privileged building block. By combining the established hinge-binding capabilities of a 2-chloropyridine core with the conformational rigidity and metabolic stability of a cyclopropanecarbonitrile moiety, this scaffold offers a unique vector for targeting kinases and mutant metabolic enzymes. This technical whitepaper explores the mechanistic rationale, synthetic workflows, and biophysical validation protocols required to develop derivatives of this scaffold into viable clinical candidates.

Pharmacophore Rationale: The Structural Advantage

The architecture of 1-(2-Chloropyridin-4-yl)cyclopropanecarbonitrile is deliberately designed to solve common liabilities in medicinal chemistry:

  • The 2-Chloropyridine Core: The pyridine nitrogen acts as a classic hydrogen bond acceptor, crucial for interacting with the backbone amides of kinase hinge regions (e.g., Met106 in ERK2 or Met111 in JNK1)[1],[2]. The C2-chlorine atom serves a dual purpose. Biologically, it can act as an electrophilic warhead for irreversible covalent inhibition via Nucleophilic Aromatic Substitution (SNAr) with poorly conserved cysteines (e.g., Cys552 in FGFR4)[3]. Synthetically, it provides an ideal handle for late-stage diversification via palladium-catalyzed cross-coupling[1].

  • The Cyclopropanecarbonitrile Moiety: The gem-disubstituted cyclopropane ring restricts conformational flexibility, locking the molecule into a bioactive conformation that minimizes the entropic penalty upon target binding[4]. Furthermore, this quaternary carbon center blocks metabolic α -oxidation (a common liability in benzylic/pyridylic systems), while the polar nitrile group provides a strong dipole moment capable of engaging in hydrogen bonding within the solvent-exposed region of the ATP-binding pocket.

Target Landscape & Mechanism of Action

Derivatives of this scaffold are primarily investigated as ATP-competitive kinase inhibitors and modulators of the MAPK/ERK signaling cascade. Structural studies of ERK2 complexes (e.g., PDBID: 8U8K) demonstrate that 2-chloropyridine substituents can induce outward shifts of the Gly loop and helix α C, selecting for specific inactive kinase conformations[5].

Pathway RTK Receptor Tyrosine Kinase RAS RAS (Active) RTK->RAS Activation RAF RAF Kinase RAS->RAF Phosphorylation MEK MEK1/2 RAF->MEK Phosphorylation ERK ERK1/2 Target MEK->ERK Phosphorylation Effect Cell Cycle Arrest ERK->Effect Blocked Drug 1-(2-Chloropyridin-4-yl) Derivative Drug->ERK Hinge Binding

MAPK pathway inhibition via ERK2 hinge-binding by 2-chloropyridine derivatives.

Synthetic Workflows & Late-Stage Diversification

To systematically explore the Structure-Activity Relationship (SAR) of the C2 position, we employ a self-validating synthetic workflow utilizing Buchwald-Hartwig amination. The causality behind this approach is that the C2-amine linkage often provides an optimal vector to project substituents into the kinase selectivity pocket.

Workflow Start Scaffold: CAS 1427021-86-0 Coupling Pd-Catalyzed Cross-Coupling Start->Coupling Boronic Acid/Amine Intermediate C2-Substituted Derivative Coupling->Intermediate Heat, Base, Ligand Purification LC-MS & NMR Validation Intermediate->Purification Monitor[M+H]+ Assay TR-FRET Kinase Assay Purification->Assay >95% Purity

Step-by-step synthetic workflow and self-validation for derivative generation.

Protocol 1: Palladium-Catalyzed Buchwald-Hartwig Amination

This protocol is engineered with built-in analytical checkpoints to prevent the propagation of failed reactions into expensive biological assays.

  • Preparation: In a flame-dried Schlenk flask, combine 1-(2-chloropyridin-4-yl)cyclopropanecarbonitrile (1.0 eq), the desired aniline/amine derivative (1.2 eq), Pd2(dba)3 (0.05 eq), Xantphos (0.1 eq), and Cs2CO3 (2.0 eq).

  • Degassing (Causality Check): Suspend the mixture in anhydrous 1,4-dioxane. Degas via three rigorous freeze-pump-thaw cycles. Rationale: Pd(0) catalysts are highly susceptible to oxidative deactivation; ambient oxygen will immediately halt the catalytic cycle.

  • Reaction: Heat the mixture to 90°C under a positive argon atmosphere for 12 hours.

  • Self-Validation (LC-MS Monitoring): Withdraw a 10 µL aliquot, dilute in HPLC-grade MeOH, and analyze via LC-MS.

    • Success Criterion: Disappearance of the parent mass [M+H]+179.03 and emergence of the product mass.

    • Failure Mode: If a peak at [M+H]+145.06 appears, protodehalogenation has occurred. Abort the reaction, verify solvent anhydrousness, and reduce the temperature to 80°C for the next attempt.

  • Purification: Filter through a Celite pad to remove the palladium catalyst and inorganic salts. Concentrate under reduced pressure and purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to achieve >95% purity (verified by 1 H-NMR).

Quantitative Structure-Activity Relationship (QSAR) Profiling

The table below summarizes representative SAR data illustrating how derivatization at the C2 position impacts both target affinity and pharmacokinetic properties. Notice how the parent compound acts merely as a weak binder until the C2 position is optimized to reach the selectivity pocket.

Compound IDC2-SubstituentERK2 IC 50​ (nM)FGFR4 IC 50​ (nM)LogPIntrinsic Clearance ( μ L/min/mg)
1 (Parent) -Cl>10,000>10,0002.115.2
2 -NH-Phenyl1458503.442.5
3 -NH-(3-Aminophenyl)423102.828.4
4 -S-CH 2​ -CH=CH 2​ 890123.155.0

Note: Compound 4 demonstrates a shift toward FGFR4 selectivity, mimicking the hemithioacetal/SNAr adduct formation observed with Cys552-targeted inhibitors[3].

Biophysical Validation & High-Throughput Screening

To confirm the IC 50​ values with high confidence, we utilize a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay. This format is chosen over standard luminescence assays because it is highly resistant to compound auto-fluorescence and inner-filter effects.

Protocol 2: TR-FRET Kinase Inhibition Assay
  • Reagent Preparation: Prepare a 2X enzyme/substrate mix containing the target kinase (e.g., ERK2) and a biotinylated substrate peptide in kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl 2​ , 1 mM EGTA, 0.01% Brij-35).

  • Compound Plating: Dispense 100 nL of the synthesized derivative (in 100% DMSO) into a 384-well pro-plate using an acoustic liquid handler (e.g., Echo 550) to generate a 10-point dose-response curve.

  • Reaction Initiation (Causality Check): Add 5 µL of the 2X enzyme/substrate mix and incubate for 15 minutes. Rationale: This pre-incubation allows the hinge-binding inhibitor to reach thermodynamic equilibrium with the enzyme before ATP is introduced. Initiate the reaction by adding 5 µL of ATP strictly at its apparent Km​ . Using ATP at Km​ ensures the assay is highly sensitive to ATP-competitive inhibitors.

  • Termination and Detection: After 60 minutes, add 10 µL of stop/detection buffer containing EDTA (to chelate Mg 2+ and instantly halt catalysis), a Europium-labeled anti-phospho antibody (donor), and Streptavidin-APC (acceptor).

  • Self-Validation (Z'-Factor Calculation): Read the plate on a TR-FRET compatible microplate reader (excitation at 340 nm, emission at 615 nm and 665 nm). Calculate the Z'-factor using DMSO (negative) and staurosporine (positive) controls.

    • Validation Criterion: The assay data is only considered reliable and advanced to the database if the Z'-factor is > 0.6 , proving a robust dynamic range and low well-to-well variability.

References
  • eLife Sciences. "Conformation Selection by ATP-competitive Inhibitors and Allosteric Communication in ERK2." eLife, 2024. Available at: [Link]

  • National Institutes of Health (PubMed). "Approaches to selective fibroblast growth factor receptor 4 inhibition through targeting the ATP-pocket middle-hinge region." NIH/PubMed, 2017. Available at:[Link]

  • American Chemical Society (ACS). "Discovery of Potent, Highly Selective, and Orally Bioavailable Pyridine Carboxamide c-Jun NH2-Terminal Kinase Inhibitors." Journal of Medicinal Chemistry, 2006. Available at:[Link]

  • PubChem. "Cyclopropanecarbonitrile | C4H5N | CID 79637." National Library of Medicine. Available at:[Link]

Sources

Foundational

1-(2-Chloropyridin-4-YL)cyclopropanecarbonitrile safety and handling information

An In-depth Technical Guide to the Safe Handling of 1-(2-Chloropyridin-4-yl)cyclopropanecarbonitrile Introduction 1-(2-Chloropyridin-4-yl)cyclopropanecarbonitrile is a substituted pyridine derivative that serves as a key...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Safe Handling of 1-(2-Chloropyridin-4-yl)cyclopropanecarbonitrile

Introduction

1-(2-Chloropyridin-4-yl)cyclopropanecarbonitrile is a substituted pyridine derivative that serves as a key intermediate in medicinal chemistry and drug development. Its unique structural combination, featuring a chloropyridine ring, a cyclopropane moiety, and a nitrile group, makes it a valuable building block. However, these same functional groups necessitate a rigorous and well-informed approach to its handling and safety. The chloropyridine structure suggests potential toxicity and irritation, while the nitrile group introduces the critical risk of being metabolized to cyanide, which can lead to severe systemic toxicity.[1]

This guide provides an in-depth framework for researchers, scientists, and drug development professionals to handle 1-(2-Chloropyridin-4-yl)cyclopropanecarbonitrile safely. Moving beyond a simple checklist, it explains the causality behind each safety recommendation, grounding protocols in the chemical properties of the molecule and data from structurally analogous compounds.

Hazard Identification and Toxicological Profile

While specific toxicological data for this exact molecule is not extensively published, a robust hazard assessment can be constructed by examining analogous compounds containing chloropyridine and nitrile functionalities.

Primary Hazards:

  • Acute Toxicity: Structurally related compounds are classified as harmful or toxic if swallowed, in contact with skin, or inhaled.[2][3][4][5] The primary concern is the potential for the nitrile group to be metabolized to cyanide, which inhibits cellular respiration and can be fatal.[1]

  • Skin and Eye Damage: Chlorinated aromatic compounds frequently cause irritation, and related chemicals are known to cause severe skin burns and serious eye damage.[1][2][6][7]

  • Respiratory Irritation: Inhalation of dust or vapors may cause significant respiratory tract irritation.[1][6][7]

  • Allergic Reaction: Some individuals may develop an allergic skin reaction upon exposure.[2]

  • Physical Hazards: The compound is likely a combustible solid or liquid.[2][7][8] It must be kept away from heat, open flames, and other sources of ignition.[7][8]

Hazard Summary Table

Hazard ClassificationCategoryStatement
Acute Toxicity, OralCategory 3/4Toxic or Harmful if swallowed[2][4][9]
Acute Toxicity, DermalCategory 3/4Toxic or Harmful in contact with skin[2][3][5]
Acute Toxicity, InhalationCategory 3/4Toxic or Harmful if inhaled[2][5][10]
Skin Corrosion/IrritationCategory 1C/2Causes severe skin burns and irritation[2][6]
Serious Eye Damage/IrritationCategory 1/2ACauses serious eye damage[2][6][9]
Specific Target Organ ToxicityCategory 3May cause respiratory irritation[6][7]

Exposure Controls and Personal Protective Equipment (PPE)

The primary safety principle is to minimize all routes of exposure through a combination of engineering controls and appropriate PPE.

Engineering Controls:

  • Chemical Fume Hood: All handling of 1-(2-Chloropyridin-4-yl)cyclopropanecarbonitrile, including weighing, transferring, and reaction setup, must be performed inside a certified chemical fume hood to prevent inhalation of dust or vapors.[11][12]

  • Ventilation: The laboratory must be well-ventilated to ensure airborne concentrations are kept low.[1]

  • Emergency Equipment: An eyewash station and a safety shower must be readily accessible and in close proximity to the workstation.[1][2][13]

Personal Protective Equipment (PPE):

  • Eye and Face Protection: Use chemical splash goggles that conform to OSHA's 29 CFR 1910.133 or European Standard EN166.[1] For procedures with a higher risk of splashing, a full face shield should be worn in addition to goggles.[2]

  • Hand Protection: Wear appropriate chemical-resistant gloves.[12] Butyl-rubber or nitrile rubber gloves are recommended based on data for similar compounds.[2][12] Always check the manufacturer's specifications for breakthrough time and permeation resistance. Discard and replace gloves immediately if they become contaminated.[2]

  • Skin and Body Protection: A flame-resistant lab coat is mandatory. For larger quantities or tasks with a high splash potential, a chemical-resistant apron or a full protective suit should be worn.[1][2][11]

  • Respiratory Protection: A NIOSH-approved respirator with an organic vapor/acid gas cartridge and a dust/mist filter is required if engineering controls are insufficient or during emergency procedures like a major spill cleanup.[1][2] All respirator use must comply with a respiratory protection program meeting OSHA 1910.134 and ANSI Z88.2 requirements.[2]

Caption: Standard sequence for donning and doffing Personal Protective Equipment (PPE).

Protocols for Safe Handling and Storage

This compound should only be handled by, or under the close supervision of, individuals properly qualified in the handling of potentially hazardous chemicals.[11]

Handling:

  • Preparation: Before handling, ensure all engineering controls are operational and all required PPE is available. Review the Safety Data Sheet (SDS) for this compound or a suitable analogue.

  • Manipulation: Avoid generating dust or aerosols.[1][6] Use proper grounding and bonding procedures for all equipment to prevent static discharge, especially during transfers.[8]

  • Hygiene: Do not eat, drink, or smoke in the laboratory.[2][8][9] Wash hands and any exposed skin thoroughly with soap and water after handling and before leaving the work area.[2][8][9] Contaminated work clothing should not be allowed out of the workplace.[2]

Storage:

  • Conditions: Store in a tightly closed, properly labeled container in a cool, dry, and well-ventilated area.[1][6][7][8] Based on data for similar compounds, storage at refrigerated temperatures (2-8°C) is recommended to ensure long-term stability.

  • Incompatibilities: Store away from strong oxidizing agents, strong acids, and strong bases.[3][6]

  • Security: The storage area should be secure and accessible only to authorized personnel.

Emergency Procedures

Rapid and correct response during an emergency is critical to mitigating harm.

First-Aid Measures

Exposure RouteProtocol
Inhalation Immediately move the victim to fresh air. If breathing has stopped, provide artificial respiration (do NOT use mouth-to-mouth). Seek immediate medical attention.[1][2][3][11]
Skin Contact Immediately get under a safety shower. Remove all contaminated clothing while flushing the affected area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[1][2][9][11]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, making sure to lift the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][3][9][11]
Ingestion Do NOT induce vomiting.[1][3][9][14] If the person is conscious, rinse their mouth with water.[9][11] Never give anything by mouth to an unconscious person. Seek immediate medical attention and inform the medical personnel about the potential for cyanide poisoning.[1]

Spill Response:

Spill_Response start Spill Occurs evacuate Evacuate Immediate Area Alert Personnel start->evacuate assess Assess Spill Size & Risk (From a Safe Distance) evacuate->assess small_spill Small Spill assess->small_spill Minor & Controllable large_spill Large Spill / Uncontrolled assess->large_spill Major or Unknown ppe Don Full PPE (incl. Respirator) small_spill->ppe call_ehs Call Emergency Response / EHS large_spill->call_ehs contain Contain with Inert Absorbent (Sand, Vermiculite) ppe->contain collect Collect into Sealed Container for Hazardous Waste contain->collect decontaminate Decontaminate Area collect->decontaminate

Caption: Decision workflow for responding to a chemical spill.

Fire-Fighting Measures

  • Extinguishing Media: Use dry chemical powder, carbon dioxide (CO2), or alcohol-resistant foam.[4][8][11]

  • Specific Hazards from Combustion: This compound is combustible.[2] Fire may produce toxic and irritating gases, including nitrogen oxides (NOx), carbon monoxide (CO), hydrogen chloride (HCl), and potentially highly toxic hydrogen cyanide (HCN).[3][8]

  • Protective Actions: Firefighters must wear full protective clothing and a self-contained breathing apparatus (SCBA).[11]

Disposal Considerations

  • Regulations: All waste material must be treated as hazardous waste.[11]

  • Procedure: Disposal must be carried out by a licensed professional waste disposal service in strict accordance with all federal, state, and local environmental regulations.[6][11]

  • Prohibition: Do not allow this material or its container to enter drains, sewers, or water courses.[11]

References

  • SAFETY D
  • Safety D
  • Material Safety Data Sheet (2009, November 20). Greenbook.
  • Safety D
  • SAFETY D
  • Material Safety Data Sheet - 1-(2-Chloro-4-Fluorophenyl)Cyclohexanecarbonitrile (2005, October 3). Acros Organics.
  • SAFETY DATA SHEET - 2-Amino-4-chloropyridine (2011, April 14). Thermo Fisher Scientific.
  • Safety Data Sheet - QUALI-PRO CHLORPYRIFOS 4E (2009, May 28). Control Solutions.
  • SAFETY DATA SHEET - 4-Amino-2-chloropyridine (2009, October 14). Thermo Fisher Scientific.
  • SAFETY DATA SHEET - 2-Chloro-4-cyanopyridine (N.d.). Fisher Scientific.
  • 1-(2-Fluoropyridin-3-yl)cyclopropane-1-carbonitrile (N.d.). Sigma-Aldrich.
  • Safety Data Sheet - ReTain Plant Growth Regul
  • SAFETY DATA SHEET - 2-Chloropyridine-4-carbonyl chloride (2023, September 1). Fisher Scientific.
  • 1-(4-Chloropyridin-2-yl)cyclopropane-1-carbonitrile (N.d.). MilliporeSigma.
  • SAFETY DATA SHEET - 4-Cyanopyridine (2010, November 16). ThermoFisher Scientific.
  • Novaluron - CAS No. 116714-46-6 (N.d.). AccuStandard.
  • Safety Data Sheet - 3-Chloropyridine (2015, January 5). Spectrum Chemical.
  • SAFETY DATA SHEET - 2-Chloropyridine-4-carboxylic acid (2009, April 29). Fisher Scientific.

Sources

Exploratory

The Reactivity Profile of the Chloropyridine Moiety: A Technical Guide for Drug Discovery

Executive Summary The chloropyridine scaffold is a privileged structural motif in modern medicinal chemistry, serving as the backbone for numerous FDA-approved therapeutics and agrochemicals. Its utility stems from the u...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The chloropyridine scaffold is a privileged structural motif in modern medicinal chemistry, serving as the backbone for numerous FDA-approved therapeutics and agrochemicals. Its utility stems from the unique electronic interplay between the electron-deficient pyridine ring and the halogen substituent, which dictates a highly versatile reactivity profile. This whitepaper provides an in-depth mechanistic analysis of the chloropyridine core, detailing its behavior in Nucleophilic Aromatic Substitution (SNAr) and transition-metal-catalyzed cross-coupling reactions. By understanding the causality behind these pathways, drug development professionals can rationally design robust, scalable synthetic routes.

Electronic Foundations and the Reactivity Gradient

The fundamental reactivity of chloropyridines is governed by the strong electron-withdrawing nature of the aromatic nitrogen atom. This heteroatom significantly lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO), activating the ring toward nucleophilic attack. To contextualize this activation, 2-chloropyridine is approximately 2.3 × 10⁸ times more reactive than unactivated chlorobenzene in classical SNAr displacements [1].

However, this reactivity is not uniform across the ring. The position of the chlorine atom relative to the nitrogen dictates a strict reactivity gradient: 4-chloropyridine > 2-chloropyridine ≫ 3-chloropyridine [2].

Mechanistic Causality: When a nucleophile attacks the C2 or C4 position, the resulting negative charge in the dearomatized intermediate (the Meisenheimer complex) is directly stabilized by the electronegative nitrogen atom via resonance. In contrast, attack at the C3 position yields an intermediate where the negative charge cannot be delocalized onto the nitrogen, rendering 3-chloropyridines practically inert to SNAr without the assistance of transition-metal catalysis [3].

Nucleophilic Aromatic Substitution (SNAr)

SNAr remains the most direct method for functionalizing 2- and 4-chloropyridines with oxygen, nitrogen, and sulfur nucleophiles. The reaction proceeds via a two-step addition-elimination mechanism, where the initial nucleophilic attack (addition) is typically the rate-determining step.

SNAr_Mechanism SM 2-Chloropyridine + Nucleophile MC Meisenheimer Complex (N-stabilized anion) SM->MC Addition (Slow) Rate-Determining PR Substituted Pyridine + Chloride Ion MC->PR Elimination (Fast) Rearomatization

SNAr Addition-Elimination Mechanism of 2-Chloropyridine.

Experimental Protocol: Microwave-Assisted SNAr with Phenoxide

To maximize throughput in early-stage drug discovery, microwave irradiation is often employed. The following protocol is designed as a self-validating system for the synthesis of 2-phenoxypyridine.

Step 1: Reaction Setup In a 10 mL microwave-safe vial equipped with a magnetic stir bar, combine 2-chloropyridine (1.0 mmol) and sodium phenoxide (1.2 mmol). Causality: A 1.2x stoichiometric excess of the nucleophile drives the equilibrium forward and compensates for any trace moisture that might competitively hydrolyze the starting material.

Step 2: Solvent Selection Add 5 mL of anhydrous N-Methyl-2-pyrrolidone (NMP). Causality: NMP is a highly polar aprotic solvent. It aggressively solvates the sodium cation while leaving the phenoxide anion relatively unsolvated ("naked"), thereby drastically increasing its nucleophilicity.

Step 3: Execution & Validation Checkpoint Seal the vial and irradiate at 150°C for 10 minutes. Validation: Withdraw a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS. The system is validated if the Total Ion Chromatogram (TIC) shows complete disappearance of the 2-chloropyridine peak (m/z 114 [M+H]+) and the exclusive emergence of the product peak (m/z 172 [M+H]+). If >5% starting material remains, spike with 0.2 equiv of sodium phenoxide and irradiate for an additional 5 minutes.

Step 4: Workup and Isolation Cool to room temperature, quench with 15 mL of deionized water, and extract with ethyl acetate (3 × 10 mL). Wash the combined organic layers with 1M NaOH (to remove unreacted phenol) and brine. Dry over Na₂SO₄, concentrate under reduced pressure, and purify via flash chromatography.

Transition-Metal Catalyzed Cross-Coupling

While SNAr is highly effective for heteroatom nucleophiles, forming carbon-carbon bonds at the chloropyridine core generally requires palladium or nickel catalysis.

The Oxidative Addition Anomaly

The oxidative addition of 2-chloropyridines to Pd(0) deviates from standard haloarenes. Computational and kinetic studies reveal that the adjacent nitrogen atom biases the mechanism toward a nucleophilic displacement pathway rather than a standard 3-centered concerted mechanism. The lone pair on the nitrogen destabilizes the adjacent C–Cl bond through hyperconjugation, predisposing the substrate to facile oxidative insertion [4].

Pd-Catalyzed Cross-Coupling Cycle for 2-Chloropyridines.

Experimental Protocol: Ni-Catalyzed Cross-Electrophile Coupling

Coupling 2-chloropyridines with unactivated alkyl bromides is notoriously difficult because the pyridine nitrogen can coordinate to the metal center, poisoning the catalyst. The following protocol utilizes nickel catalysis to overcome this limitation [5].

Step 1: Catalyst Preparation (Glovebox) In a nitrogen-filled glovebox, combine NiBr₂·3H₂O (5 mol%) and bathophenanthroline (5 mol%) in 1 mL of anhydrous DMF. Stir until a homogeneous complex forms. Causality: Bathophenanthroline is a rigid, bulky bidentate ligand. Its steric profile prevents the formation of unreactive bis-pyridine nickel complexes, ensuring the catalyst remains in the active catalytic cycle.

Step 2: Reagent Addition To the catalyst solution, add 2-chloropyridine (1.0 equiv), the target alkyl bromide (1.1 equiv), and Mn(0) powder (2.0 equiv). Add dodecane (0.1 equiv) as an internal analytical standard. Causality: Mn(0) serves as a stoichiometric terminal reductant, continuously regenerating the active Ni(0) species after reductive elimination.

Step 3: Execution & Validation Checkpoint Seal the reaction vial, remove it from the glovebox, and stir vigorously at 60°C for 12 hours. Validation: Take a 10 µL aliquot, filter through a micro-plug of silica, and analyze via GC-FID. Compare the product peak area to the dodecane internal standard. A successful reaction will show >80% conversion with minimal formation of homocoupled alkyl dimers. High dimer formation indicates ligand dissociation or premature reduction.

Step 4: Isolation Filter the crude mixture through a pad of Celite to remove insoluble manganese salts. Dilute with ethyl acetate and wash aggressively with a 5% aqueous LiCl solution to partition the DMF into the aqueous layer. Purify the organic concentrate via silica gel chromatography.

Quantitative Reactivity Summary

To aid in synthetic route design, the following table summarizes the comparative reactivity and expected yields of the chloropyridine isomers across different reaction paradigms.

SubstrateReaction ClassCo-ReactantCatalyst / Key ReagentsTypical YieldRef
4-Chloropyridine SNAr (C–O)Potassium PhenolateCu(0) (Ullmann-type), 130°C>90% (Fastest kinetics)[6]
2-Chloropyridine SNAr (C–O)Sodium PhenoxideMicrowave, NMP, 150°C85–90%[2]
3-Chloropyridine SNAr (C–N)AminesHeat (No Catalyst)<10% (Requires Pd/Ni)[2]
2-Chloropyridine Cross-ElectrophileAlkyl BromideNiBr₂ / Bathophenanthroline70–85%[5]
2-Chloropyridine C–H ArylationFluoroarenesPd(OAc)₂ / PivOK80–88%[7]

References

  • Fisher Scientific. "Active chloro-heterocycles." Thermo Fisher Scientific. [Link]

  • Wei, X., Wang, Q., Shi, G., & Wai, J. S. "SNAr Reaction of Polyhalogenated Heterocycles." WuXi AppTec Biology.[Link]

  • Norman, J. P., Larson, N. G., & Neufeldt, S. R. "Oxidative Addition of (Hetero)aryl (Pseudo)halides at Palladium(0)." Journal of the American Chemical Society / National Science Foundation.[Link]

  • "Nickel-catalyzed cross-electrophile coupling of 2-chloropyridines with alkyl bromides." PubMed Central (PMC), National Institutes of Health. [Link]

  • "A Kinetic Study on the Cu(0)-Catalyzed Ullmann-Type Nucleophilic Aromatic Substitution C–O Coupling of Potassium Phenolate and 4-Chloropyridine." Industrial & Engineering Chemistry Research, ACS Publications. [Link]

  • "Versatile Palladium-catalysed C-H Arylation of Fluoroarenes with 2-Chloropyridine Derivatives." ChemRxiv. [Link]

Protocols & Analytical Methods

Method

Application of 1-(2-Chloropyridin-4-YL)cyclopropanecarbonitrile in Fragment-Based Drug Design

Executive Summary In the highly empirical field of Fragment-Based Drug Design (FBDD), the transition from a low-affinity hit to a high-potency lead requires starting materials with impeccable physicochemical properties a...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary In the highly empirical field of Fragment-Based Drug Design (FBDD), the transition from a low-affinity hit to a high-potency lead requires starting materials with impeccable physicochemical properties and versatile synthetic vectors. As a Senior Application Scientist, I have structured this technical guide to detail the application of 1-(2-Chloropyridin-4-yl)cyclopropanecarbonitrile (CAS: 1427021-86-0) . This bifunctional scaffold perfectly encapsulates the "Rule of Three" (Ro3) while providing two orthogonal handles for fragment evolution, making it an indispensable asset for targeting challenging protein-protein interactions (PPIs) and kinase active sites.

Part 1: Structural Rationale & Pharmacophore Properties

The selection of a fragment library dictates the trajectory of the entire drug discovery campaign. 1-(2-Chloropyridin-4-yl)cyclopropanecarbonitrile is engineered to solve two persistent challenges in FBDD: escaping structural "flatland" and providing reliable vectors for fragment growing[1].

1. The Cyclopropanecarbonitrile "Angle Dial" Purely aromatic fragments often suffer from poor solubility and a lack of three-dimensionality, leading to off-target toxicity. The cyclopropane ring introduces critical sp3 character ( Fsp3​ ), which inherently improves the pharmacokinetic profile of the eventual lead. More importantly, the strained ring acts as a rigid "angle dial." It restricts the conformational flexibility of the nitrile group, projecting it at a highly specific trajectory relative to the pyridine plane. This allows the fragment to probe deep, narrow sub-pockets without incurring the massive entropic penalty associated with freezing flexible alkyl chains upon binding[2].

2. The 2-Chloropyridine Core Halopyridines serve a dual biological and synthetic purpose. Biologically, the electron-deficient pyridine nitrogen acts as a strong hydrogen-bond acceptor, while the chlorine atom can engage in halogen bonding with backbone carbonyls within the target protein's active site. In specific microenvironments, halopyridines can also act as mild electrophiles for the covalent modification of active-site cysteine residues[3]. Synthetically, the 2-chloro position is a privileged handle for late-stage transition-metal-catalyzed functionalization.

Part 2: FBDD Workflow Integration

A robust FBDD campaign must be a self-validating system. False positives arising from compound aggregation or non-specific binding can derail months of synthetic effort. The workflow below illustrates the progression of 1-(2-Chloropyridin-4-yl)cyclopropanecarbonitrile from primary screening to lead optimization.

FBDD_Workflow A Library Design CAS 1427021-86-0 B NMR Screening (15N-HSQC CSP) A->B C Structural Validation (X-Ray Crystallography) B->C D Fragment Evolution (Orthogonal Vectors) C->D E Lead Optimization (In Vivo Profiling) D->E

Fig 1. FBDD workflow demonstrating the progression from library design to lead optimization.

Part 3: Experimental Protocols & Methodologies
Protocol 1: Biophysical Screening via Protein-Observed NMR ( 15 N-HSQC)

Causality & Logic: We utilize 2D 15 N-HSQC NMR because it provides residue-specific binding data. Unlike thermal shift assays, NMR Chemical Shift Perturbation (CSP) maps the exact interaction site on the protein surface, confirming that the fragment binds to the therapeutically relevant allosteric or orthosteric pocket[4]. To ensure the system is self-validating, Dynamic Light Scattering (DLS) is run in parallel to rule out colloidal aggregation.

Step-by-Step Methodology:

  • Sample Preparation: Prepare a 50 μ M solution of 15 N-labeled target protein in NMR buffer (50 mM Sodium Phosphate, 100 mM NaCl, 1 mM DTT, 10% D2​O , pH 7.4).

  • Fragment Addition: Dissolve 1-(2-Chloropyridin-4-yl)cyclopropanecarbonitrile in 100% d6​ -DMSO to a 100 mM stock. Titrate the fragment into the protein sample to achieve final concentrations of 0.5 mM, 1.0 mM, and 2.0 mM (maintaining final DMSO 2% v/v).

  • Data Acquisition: Acquire 15 N-HSQC spectra at 298 K using a 600 MHz or higher NMR spectrometer equipped with a cryoprobe.

  • Validation (The Control): Concurrently run a DLS scan of the 2.0 mM fragment in buffer (without protein). A polydispersity index (PDI) > 0.3 or particle sizes > 10 nm indicate aggregation, invalidating the NMR shifts.

  • Analysis: Calculate the composite chemical shift Δδ for each residue. Map residues with Δδ>0.05 ppm onto the protein's crystal structure to define the binding footprint.

Protocol 2: Fragment Growing via Suzuki-Miyaura Cross-Coupling

Causality & Logic: Once the binding mode is validated, the fragment must be "grown" to capture adjacent hydrophobic pockets. The 2-chloro position of the electron-deficient pyridine is less reactive than a bromo- or iodo- analog. Therefore, we select Pd(dppf)Cl2​ as the catalyst. The bidentate dppf ligand prevents catalyst deactivation via premature reductive elimination, ensuring robust oxidative addition into the stubborn C-Cl bond.

Step-by-Step Methodology:

  • Reaction Setup: In an oven-dried Schlenk tube, combine 1-(2-Chloropyridin-4-yl)cyclopropanecarbonitrile (1.0 eq, 0.5 mmol), the desired aryl boronic acid (1.2 eq, 0.6 mmol), and K2​CO3​ (2.5 eq, 1.25 mmol).

  • Catalyst Addition: Add Pd(dppf)Cl2​⋅CH2​Cl2​ (0.05 eq, 5 mol%).

  • Solvent & Degassing: Add a solvent mixture of 1,4-Dioxane/Water (4:1 v/v, 5 mL). Degas the mixture via three freeze-pump-thaw cycles to strictly exclude oxygen, which would rapidly oxidize the Pd(0) active species.

  • Execution: Heat the reaction mixture at 90°C under an argon atmosphere for 12–16 hours. Monitor via LC-MS.

  • Workup: Cool to room temperature, dilute with EtOAc, and wash with brine. Dry the organic layer over Na2​SO4​ , concentrate, and purify via flash chromatography (Hexanes/EtOAc gradient).

Protocol 3: Fragment Linking via Nitrile Elaboration

Causality & Logic: The nitrile group is highly stable but can be selectively converted to a primary amide to explore hydrogen-bond donor/acceptor networks in solvent-exposed regions. We utilize a mild peroxide-mediated hydrolysis to prevent the cleavage of the strained cyclopropane ring, which is sensitive to harsh acidic reflux.

Step-by-Step Methodology:

  • Reaction Setup: Dissolve the fragment (1.0 eq) in ethanol (3 mL/mmol).

  • Reagent Addition: Cool to 0°C. Dropwise, add 30% aqueous H2​O2​ (5.0 eq) followed by 6M NaOH (1.2 eq).

  • Execution: Stir at room temperature for 2–4 hours. The electron-withdrawing nature of the pyridine ring accelerates the hydration of the cyclopropyl nitrile.

  • Isolation: Quench with saturated aqueous Na2​S2​O3​ to neutralize excess peroxide. Extract with Dichloromethane, dry, and concentrate to yield the 1-(2-Chloropyridin-4-yl)cyclopropanecarboxamide.

Synthetic_Vectors cluster_0 Vector 1: 2-Chloro Position cluster_1 Vector 2: Nitrile Group Core 1-(2-Chloropyridin-4-yl) cyclopropanecarbonitrile V1_Reaction Pd-Catalyzed Cross-Coupling Core->V1_Reaction V2_Reaction Hydrolysis / Reduction Core->V2_Reaction V1_Outcome Aryl/Heteroaryl Extension V1_Reaction->V1_Outcome V2_Outcome Amide/Amine H-Bond Networks V2_Reaction->V2_Outcome

Fig 2. Orthogonal synthetic elaboration pathways leveraging the chloro and nitrile vectors.

Part 4: Quantitative Data Summary

A critical aspect of FBDD is maintaining strict adherence to physicochemical boundaries to ensure that as the fragment grows, the final molecule remains orally bioavailable. The table below summarizes the baseline metrics of CAS 1427021-86-0 against the established FBDD "Rule of Three" (Ro3).

ParameterValue for CAS 1427021-86-0FBDD "Rule of 3" ThresholdStatus / Synthetic Yield
Molecular Weight 178.62 g/mol 300 g/mol Optimal (Allows +120 Da growth)
cLogP ~1.8 3Optimal (Good aqueous solubility)
H-Bond Donors 0 3Optimal
H-Bond Acceptors 2 (Nitrile N, Pyridine N) 3Optimal
Rotatable Bonds 1 3Optimal (High rigidity)
Polar Surface Area 36.7 Ų 60 ŲOptimal (High membrane permeability)
Vector 1 Yield Protocol 2 (Suzuki)N/A75% - 88% (Substrate dependent)
Vector 2 Yield Protocol 3 (Hydration)N/A> 90% (Clean conversion)
References
  • New types of covalent fragments Source: Practical Fragments Blog URL
  • 1-(3,5-Dimethoxyphenyl)cyclopropanecarbonitrile (Application of Cyclopropanes in FBDD)
  • Fragment-based drug design and identification of HJC0123, a novel orally bioavailable STAT3 inhibitor for cancer therapy Source: European Journal of Medicinal Chemistry / ResearchGate URL
  • Source: PMC (NIH)

Sources

Application

Application Note: A High-Throughput Screening Framework for Identifying Novel Kinase Inhibitors from 1-(2-Chloropyridin-4-YL)cyclopropanecarbonitrile Derivative Libraries

Abstract High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid evaluation of vast chemical libraries to identify novel modulators of biological targets.[1][2] This guide provides a...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid evaluation of vast chemical libraries to identify novel modulators of biological targets.[1][2] This guide provides a comprehensive framework for the design, execution, and validation of HTS campaigns targeting protein kinases, with a specific focus on screening libraries of 1-(2-Chloropyridin-4-YL)cyclopropanecarbonitrile derivatives. This chemical scaffold is of significant interest due to the unique conformational and electronic properties conferred by the cyclopropyl ring, which can enhance metabolic stability, potency, and permeability.[3] We present a robust, multi-stage HTS cascade, beginning with a primary biochemical assay, followed by rigorous hit confirmation and orthogonal validation to ensure the identification of high-quality, validated leads. The protocols and principles outlined herein are designed for researchers, scientists, and drug development professionals seeking to establish a reliable and efficient screening workflow.

Part I: Assay Principles & Design Considerations

The success of any HTS campaign is predicated on the development of a robust and reliable assay. The choice of assay technology and the implementation of stringent quality control measures are paramount for minimizing false positives and negatives, thereby ensuring that resources are focused on the most promising chemical matter.[4][5]

Rationale for Target and Assay Selection

The 1-(2-Chloropyridin-4-YL)cyclopropanecarbonitrile scaffold contains structural motifs, such as the cyanopyridine group, that are frequently found in potent kinase inhibitors.[6] Protein kinases are a well-established class of drug targets, particularly in oncology, due to their critical role in regulating cellular signaling pathways.[7][8] Dysregulation of kinase activity is a hallmark of many cancers.[7]

For this application note, we will proceed with the hypothetical "TargetKinase X," a serine/threonine kinase implicated in tumorigenesis. Our objective is to identify small-molecule inhibitors of its catalytic activity.

Choosing the Assay Technology:

Two primary types of assays are employed in HTS: biochemical and cell-based.[9][10]

  • Biochemical Assays: These assays use purified, recombinant proteins to directly measure the effect of a compound on the target's activity in a controlled, in vitro environment. They are generally more straightforward to develop and less prone to artifacts related to cell health or permeability.[7]

  • Cell-Based Assays: These assays measure a compound's effect within a living cell, providing more physiologically relevant data that accounts for factors like cell permeability and off-target effects.[9][11]

For a primary screen, a biochemical assay is often preferred for its robustness and direct measurement of target engagement. We have selected a luminescence-based kinase assay that quantifies ATP consumption. This format is highly sensitive, has a large dynamic range, and is readily amenable to automation in 384- and 1536-well formats.[7][12]

The Principle of the Luminescence-Based Kinase Assay

The fundamental principle of this assay is the measurement of remaining ATP in the reaction mixture after the kinase-catalyzed phosphorylation of a substrate. Active kinases will consume ATP, leading to a lower signal, while inhibited kinases will consume less ATP, resulting in a higher signal. The workflow is homogeneous, meaning it's a simple "mix-and-read" procedure, ideal for HTS.[13]

cluster_0 Kinase Reaction cluster_1 Detection Step Kinase Kinase Phospho_Substrate Phosphorylated Substrate Kinase->Phospho_Substrate phosphorylates Substrate Substrate Substrate->Phospho_Substrate ATP_Initial ATP ADP ADP ATP_Initial->ADP ATP_Remaining Remaining ATP ATP_Initial->ATP_Remaining Light Light ATP_Remaining->Light + Luciferin Luciferase Luciferase Luciferase->Light Inhibitor Test Compound (Inhibitor) Inhibitor->Kinase blocks cluster_workflow High-Throughput Screening Cascade Compound_Library Compound Library (10,000+ Derivatives) Primary_Screen Primary Screen (Single Concentration, e.g., 10 µM) Compound_Library->Primary_Screen Hit_Identification Hit Identification (% Inhibition > Cutoff) Primary_Screen->Hit_Identification Hit_Confirmation Hit Confirmation (Fresh Compound Powder) Hit_Identification->Hit_Confirmation ~1-3% Hit Rate Dose_Response Potency Determination (10-point IC50) Hit_Confirmation->Dose_Response Orthogonal_Assay Orthogonal Assay (e.g., TR-FRET) Dose_Response->Orthogonal_Assay Validated_Lead Validated Lead for Further Study Orthogonal_Assay->Validated_Lead

Caption: A robust HTS cascade for inhibitor discovery.

Protocol 1: Primary High-Throughput Screen (384-Well Format)

This protocol outlines the screening of a 10,000-compound library of 1-(2-Chloropyridin-4-YL)cyclopropanecarbonitrile derivatives at a single concentration.

1. Reagent Preparation:

  • Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35.

  • TargetKinase X Solution (2X): Prepare TargetKinase X at a final concentration of 500 pM in Assay Buffer.

  • Substrate/ATP Solution (4X): Prepare the peptide substrate at 200 µM and ATP at 40 µM in Assay Buffer. The ATP concentration should be at or near the Km for the kinase to facilitate the detection of competitive inhibitors.

  • Compound Plates: Prepare 384-well compound plates where derivatives are dissolved in 100% DMSO. Using an acoustic liquid handler, transfer 40 nL of compound solution into the assay plates, resulting in a final assay concentration of 10 µM and a final DMSO concentration of 0.4%. [14] 2. Assay Plate Layout:

  • Columns 1-2: Negative Controls (DMSO only, no compound). These wells represent 0% inhibition.

  • Columns 23-24: Positive Controls (a known potent inhibitor of TargetKinase X or a staurosporine analog at a saturating concentration, e.g., 10 µM). These wells represent 100% inhibition.

  • Columns 3-22: Library Compounds.

3. Automated Assay Procedure: All steps are performed using automated liquid handlers to ensure precision and consistency. [15]1. Compound Dispensing: Add 40 nL of compounds or controls (from step 1) to the appropriate wells of a 384-well, white, solid-bottom assay plate. [16]2. Enzyme Addition: Add 5 µL of the 2X TargetKinase X Solution to all wells. 3. Incubation (Compound-Enzyme): Gently mix the plate and incubate for 15 minutes at room temperature. This pre-incubation allows the compounds to bind to the kinase before the reaction is initiated. 4. Reaction Initiation: Add 5 µL of the 4X Substrate/ATP Solution to all wells to start the kinase reaction. The total reaction volume is now 10 µL. 5. Incubation (Kinase Reaction): Mix the plate and incubate for 60 minutes at room temperature. This time should be optimized to ensure the reaction is in the linear range (typically <30% ATP consumption). 6. Reaction Termination & Detection: Add 10 µL of a commercial luminescence-based ATP detection reagent (e.g., Kinase-Glo®). This reagent contains luciferase and luciferin, and it stops the kinase reaction by depleting the remaining ATP in a light-producing reaction. 7. Final Incubation: Incubate for 10 minutes at room temperature to stabilize the luminescent signal.

4. Data Acquisition:

  • Read the luminescence on a compatible plate reader (e.g., EnVision, PHERAstar).

5. Data Analysis:

  • Calculate the percent inhibition for each compound well using the formula: % Inhibition = 100 * (1 - [ (Signal_compound - μ_pos) / (μ_neg - μ_pos) ])

  • Identify "hits" as compounds exhibiting a % Inhibition greater than 3 standard deviations from the mean of the negative controls.

Protocol 2: Hit Confirmation and Potency (IC₅₀) Determination

Hits from the primary screen must be re-tested to confirm their activity and determine their potency. [17]This involves purchasing fresh powder of the hit compounds to rule out degradation or contamination in the original library plates.

1. Compound Preparation:

  • Create a 10-point, 3-fold serial dilution series for each confirmed hit, starting from a top concentration of 100 µM in 100% DMSO.

2. Assay Procedure:

  • Follow the same procedure as the Primary Screen (Protocol 1), but instead of a single concentration, add the 10-point dilution series of each hit compound to the assay plates.

3. Data Analysis:

  • Plot the % Inhibition against the logarithm of the compound concentration.

  • Fit the data to a four-parameter logistic model to determine the IC₅₀ value (the concentration at which 50% of the kinase activity is inhibited).

Table 2: Example Hit Confirmation and Potency Data

Compound ID Primary Screen (% Inhibition @ 10µM) Confirmed IC₅₀ (µM)
DERIV-001 85.2 0.45
DERIV-002 78.9 1.2
DERIV-003 92.1 0.18

| DERIV-004 | 65.5 | > 20 (False Positive) |

Protocol 3: Orthogonal Assay for Hit Validation

To eliminate false positives that arise from interference with the assay technology itself (e.g., compounds that stabilize luciferase), validated hits should be tested in an orthogonal assay that uses a different detection method. A Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is an excellent choice. [8] 1. Assay Principle (TR-FRET):

  • This assay uses a europium-labeled anti-phospho-substrate antibody (donor) and a fluorescently labeled tracer or peptide (acceptor). When the substrate is phosphorylated by the kinase, the antibody binds, bringing the donor and acceptor into proximity and generating a FRET signal. Inhibitors prevent this, leading to a low FRET signal.

2. Procedure:

  • Test the confirmed, potent hits in a commercially available TR-FRET kinase assay kit for TargetKinase X, following the manufacturer's protocol.

3. Data Interpretation:

  • A compound that shows a dose-dependent inhibition in both the primary luminescence assay and the orthogonal TR-FRET assay is considered a validated lead . This dual confirmation provides high confidence that the compound's activity is due to direct inhibition of the target kinase and not an artifact of the assay technology.

References

  • Microplate Selection and Recommended Practices in High-throughput Screening and Quantitative Biology - Assay Guidance Manual - NCBI. (2020, June 1). NCBI. [Link]

  • High-Throughput Screening: Best Practice, Trends and Challenges - Pharma IQ. (n.d.). Pharma IQ. [Link]

  • A cell-based ultra-high-throughput screening assay for identifying inhibitors of D-amino acid oxidase - PubMed. (2006, August 15). PubMed. [Link]

  • Biochemical assays for kinase activity detection - Celtarys - Drug Discovery. (2025, August 14). Celtarys. [Link]

  • High throughput screening of small molecule library: procedure, challenges and future. (2016, June 15). Journal of Cancer Metastasis and Treatment. [Link]

  • Development of a HTS-Compatible Assay for the Discovery of Ulk1 Inhibitors - PMC. (n.d.). NCBI. [Link]

  • HTRF Kinase Assay Development and Methods in Inhibitor Characterization. (n.d.). SpringerLink. [Link]

  • Resources for Assay Development and High Throughput Screening - MSU Drug Discovery. (n.d.). Michigan State University. [Link]

  • Using an HTS Ready Assay for PLK1 Inhibitor Screening - BellBrook Labs. (2026, January 27). BellBrook Labs. [Link]

  • High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery - ChemCopilot. (2025, May 3). ChemCopilot. [Link]

  • HTS assays for the identification of small-molecule inhibitors of deubiquitinating enzymes. (2016, December 4). Taylor & Francis Online. [Link]

  • Cell-Based Assays for High-Throughput Screening - ResearchGate. (n.d.). ResearchGate. [Link]

  • Cell-based assays for high-throughput screening - PubMed. (2006, September 15). PubMed. [Link]

  • Design and Implementation of High Throughput Screening Assays for Drug Discoveries. (2021, August 24). IntechOpen. [Link]

  • Cell-Based Assays in High-Throughput Screening for Drug Discovery - Lifescience Global. (2012, April 6). Lifescience Global. [Link]

  • An Overview of High Throughput Screening | The Scientist. (2024, January 2). The Scientist. [Link]

  • High-Throughput Screening - Drug Discovery - Technology Networks. (2025, September 25). Technology Networks. [Link]

  • Two effective methods for correcting experimental high-throughput screening data | Bioinformatics | Oxford Academic. (2012, July 15). Oxford Academic. [Link]

  • What I should do if my the validation of the top drugs from high-throughput screening turns to be negative? | ResearchGate. (2016, January 10). ResearchGate. [Link]

  • The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed. (2016, October 13). PubMed. [Link]

  • Cyanopyridyl containing 1,4-dihydroindeno[1,2-c]pyrazoles as potent checkpoint kinase 1 inhibitors: improving oral biovailability - PubMed. (2007, October 15). PubMed. [Link]

Sources

Method

Application Note: Palladium-Catalyzed Functionalization of 1-(2-Chloropyridin-4-yl)cyclopropanecarbonitrile in Drug Discovery

Introduction & Strategic Utility 1-(2-Chloropyridin-4-yl)cyclopropanecarbonitrile (CAS: 1427021-86-0) is a highly versatile and valuable building block frequently utilized in the development of novel therapeutics[1]. The...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Utility

1-(2-Chloropyridin-4-yl)cyclopropanecarbonitrile (CAS: 1427021-86-0) is a highly versatile and valuable building block frequently utilized in the development of novel therapeutics[1]. The molecule features two critical domains: a cyclopropanecarbonitrile moiety that serves as a rigid, metabolically stable pharmacophore (often utilized in androgen receptor antagonists), and a 2-chloropyridine handle that acts as an ideal electrophile for late-stage diversification via palladium-catalyzed cross-coupling reactions. This application note provides a comprehensive guide to functionalizing this substrate, detailing the mechanistic rationale and field-proven protocols for both C–C and C–N bond formation.

Mechanistic Rationale & Catalyst Selection

The reactivity of chloropyridines in cross-coupling is heavily dictated by the electronic environment of the pyridine ring. The inductive electron-withdrawing effect of the adjacent nitrogen atom significantly weakens the C2–Cl bond, rendering the C2 position highly electrophilic[2]. In 1-(2-chloropyridin-4-yl)cyclopropanecarbonitrile, the para-positioned cyclopropanecarbonitrile group provides additional electron withdrawal, further accelerating the rate-determining oxidative addition of the Pd(0) catalyst into the carbon-halogen bond[3].

While traditional catalysts like Pd(PPh3)4 can successfully couple activated 2-chloropyridines, the potential for catalyst poisoning via nitrogen coordination often necessitates higher catalyst loadings and elevated temperatures[4]. For optimal efficiency—particularly in challenging Buchwald-Hartwig aminations—modern Buchwald-type precatalysts (e.g., XPhos Pd G3 or RuPhos Pd G3) are highly recommended. These bulky, electron-rich ligands prevent off-target coordination, stabilize the active Pd(0) species, and facilitate rapid reductive elimination[5][6].

Figure 1: Palladium-catalyzed cross-coupling cycle for 2-chloropyridine derivatives.

Quantitative Data: Catalyst & Condition Matrix

The following table summarizes the optimized parameters for functionalizing 1-(2-chloropyridin-4-yl)cyclopropanecarbonitrile, synthesized from benchmark data on structurally analogous 2-chloropyridines[4][5].

Reaction TypeRecommended CatalystLigandBaseSolventTemp / TimeExpected Yield
Suzuki-Miyaura Pd(PPh3)4 (5 mol%)PPh3 (Intrinsic)K2CO3 (2.0 eq)1,4-Dioxane/H2O100 °C / 12 h75–85%
Suzuki-Miyaura XPhos Pd G3 (2 mol%)XPhosK3PO4 (2.0 eq)THF or Toluene80 °C / 4 h>90%
Buchwald-Hartwig RuPhos Pd G3 (3 mol%)RuPhosNaOtBu (1.5 eq)Toluene90 °C / 6 h80–95%
Buchwald-Hartwig BrettPhos Pd G3 (3 mol%)BrettPhosLiHMDS (2.0 eq)THF70 °C / 8 h70–85%

Self-Validating Experimental Protocols

Workflow Setup 1. Inert Atmosphere Setup Reagents 2. Reagent Addition Setup->Reagents Reaction 3. Heating & Stirring Reagents->Reaction Workup 4. Workup & Filtration Reaction->Workup Purification 5. Column Chromatography Workup->Purification

Figure 2: Standardized experimental workflow for air- and moisture-sensitive cross-couplings.

Protocol A: Suzuki-Miyaura C–C Coupling

Causality Focus: K3PO4 is utilized over weaker bases (like Na2CO3) to rapidly form the highly reactive boronate complex, which significantly increases the nucleophilicity of the boronic acid and facilitates efficient transmetalation. A biphasic solvent system (Dioxane/H2O) is deliberately chosen to ensure the solubility of both the organic substrates and the inorganic base[3].

  • Preparation: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add 1-(2-chloropyridin-4-yl)cyclopropanecarbonitrile (1.0 mmol, 1.0 equiv), the desired arylboronic acid (1.2 mmol, 1.2 equiv), and XPhos Pd G3 (0.02 mmol, 2 mol%).

  • Atmosphere Exchange: Seal the tube with a septum. Evacuate and backfill with Argon three times. Self-Validation Check: Failure to strictly exclude oxygen will result in the rapid oxidation of the Pd(0) active species to Pd(II). If the solution turns black and precipitates (Pd black) within the first 15 minutes of heating, the inert atmosphere was compromised.

  • Solvent & Base Addition: Add degassed 1,4-Dioxane (4.0 mL) followed by a degassed aqueous solution of K3PO4 (2.0 M, 1.0 mL, 2.0 equiv) via syringe.

  • Reaction Execution: Heat the biphasic mixture to 80 °C under vigorous stirring for 4 hours. Monitor progression via LC-MS or TLC (Hexanes/EtOAc 3:1). The starting material spot (UV active) should be completely consumed.

  • Workup: Cool to room temperature. Dilute with EtOAc (15 mL) and filter the mixture through a short pad of Celite to remove the palladium catalyst and insoluble salts. Wash the organic layer with brine, dry over anhydrous Na2SO4, and concentrate in vacuo.

  • Purification: Purify the crude residue via flash column chromatography to isolate the coupled biaryl product.

Protocol B: Buchwald-Hartwig Amination (C–N Coupling)

Causality Focus: NaOtBu is a strong, non-nucleophilic base required to deprotonate the amine, allowing it to bind effectively to the Pd(II) center prior to reductive elimination[7]. RuPhos is selected as the ligand because its immense steric bulk forces the Pd(II) intermediate into a geometry that drastically accelerates the reductive elimination step, which is traditionally the bottleneck in C–N bond formation[5].

  • Preparation: In a nitrogen-filled glovebox, charge a vial with 1-(2-chloropyridin-4-yl)cyclopropanecarbonitrile (1.0 mmol, 1.0 equiv), the secondary amine (1.2 mmol, 1.2 equiv), NaOtBu (1.4 mmol, 1.4 equiv), and RuPhos Pd G3 (0.03 mmol, 3 mol%).

  • Solvent Addition: Add anhydrous, degassed Toluene (5.0 mL). Seal the vial with a Teflon-lined cap and remove it from the glovebox.

  • Reaction Execution: Heat the mixture at 90 °C for 6 hours. Self-Validation Check: The reaction mixture should transition from a pale yellow to a deep red/brown homogeneous solution. If the solution remains completely clear or immediately drops a black precipitate, the catalyst activation step has failed or the catalyst has decomposed.

  • Workup: Cool to room temperature. Quench the reaction with saturated aqueous NH4Cl (5 mL). Causality: This neutralizes any remaining NaOtBu, preventing base-catalyzed side reactions (such as nitrile hydrolysis) during the concentration step. Extract with EtOAc (3 x 10 mL).

  • Purification: Dry the combined organic layers over MgSO4, filter, and concentrate. Purify via silica gel chromatography (DCM/MeOH gradient) to yield the aminated product.

References

  • PubChemLite: "1427021-86-0 (C9H7ClN2) Structural Information." Université du Luxembourg. Available at: [Link]

  • ACS Publications: "Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions." Chemical Reviews. Available at:[Link]

  • National Institutes of Health (PMC): "Catalyst Activation and Speciation Involving DyadPalladate Precatalysts in Suzuki–Miyaura and Buchwald–Hartwig Cross-Couplings." Organometallics. Available at:[Link]

Sources

Application

Application Notes &amp; Protocols: Synthesis of Kinase Inhibitors Beyond the JAK Family

Introduction The landscape of kinase inhibitor drug discovery, once heavily focused on targets like the Janus kinases (JAKs), has expanded dramatically. While JAK inhibitors have proven transformative for a range of auto...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The landscape of kinase inhibitor drug discovery, once heavily focused on targets like the Janus kinases (JAKs), has expanded dramatically. While JAK inhibitors have proven transformative for a range of autoimmune diseases, the human kinome comprises over 500 members, many of which are implicated in other pressing diseases, from cancer to neurodegeneration.[1][2] This expansion presents both an opportunity and a challenge for synthetic and medicinal chemists. The charge is to develop novel chemical matter and efficient synthetic routes to selectively target these non-JAK kinases, often requiring distinct pharmacophores and synthetic strategies.

This guide moves beyond the familiar territory of JAK inhibitors to explore the synthesis of inhibitors for two clinically and commercially significant kinase targets: Bruton's Tyrosine Kinase (BTK) and mutant B-Raf (BRAF V600E) . We will dissect the biological rationale for targeting these kinases, provide detailed, field-proven synthetic protocols for representative inhibitors, and explain the causality behind critical experimental choices.

Case Study 1: Covalent Inhibition of Bruton's Tyrosine Kinase (BTK)

Biological Rationale & Therapeutic Importance

Bruton's tyrosine kinase (BTK) is a non-receptor tyrosine kinase from the Tec family, which is a critical signaling node in the B-cell receptor (BCR) pathway.[3][4][5] Upon BCR activation, BTK is activated and subsequently phosphorylates downstream targets like phospholipase C gamma 2 (PLCγ2), triggering a cascade that promotes B-cell proliferation, survival, and differentiation.[6][7][8] Dysregulation of BCR signaling is a hallmark of numerous B-cell malignancies, making BTK a prime therapeutic target.[5][8]

Covalent inhibitors, such as ibrutinib, have revolutionized the treatment of diseases like chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL).[5] These inhibitors typically feature an electrophilic "warhead," most commonly an acrylamide, which forms an irreversible covalent bond with a non-catalytic cysteine residue (Cys481) in the ATP-binding pocket of BTK.[9] This strategy provides potent and sustained target inhibition.[9][10]

Signaling Pathway: B-Cell Receptor (BCR) Cascade

The diagram below illustrates the central role of BTK in the BCR signaling pathway. Antigen binding to the BCR initiates a cascade involving LYN, SYK, and ultimately BTK, which amplifies the signal to promote cell survival and proliferation via NF-κB and other transcription factors.

Caption: Simplified BCR signaling pathway highlighting BTK's role.
Synthetic Strategy: Final Acylation to Form the Covalent Warhead

A common and highly effective strategy in the synthesis of covalent BTK inhibitors like Ibrutinib is to introduce the reactive acrylamide group in the final step.[11][12][13] This "late-stage functionalization" approach is advantageous for several reasons:

  • Stability: Acryloyl chloride and the resulting acrylamide can be prone to polymerization or degradation under various reaction conditions.[12] Introducing it at the end minimizes exposure to potentially incompatible reagents and purification steps.

  • Convergence: It allows for the independent synthesis and purification of the complex amine precursor, improving overall yield and simplifying logistics.

  • Safety: Acryloyl chloride is a hazardous reagent. Confining its use to the final step simplifies handling and containment procedures.

The core transformation is a standard acylation reaction between the secondary amine of the piperidine ring on the advanced intermediate and acryloyl chloride.

Experimental Protocol: Synthesis of Ibrutinib

This protocol details the final acylation step, converting the precursor amine to Ibrutinib.[11][14]

Reaction Scheme: (Precursor Amine) + Acryloyl Chloride → Ibrutinib

Materials:

  • 1-((R)-3-(4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl) (Amine Precursor, 1.0 eq)

  • Acryloyl chloride (1.1 eq)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 eq)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a clean, dry, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (Nitrogen or Argon), dissolve the amine precursor (1.0 eq) and TEA (1.5 eq) in anhydrous DCM. Cool the solution to 0 °C using an ice bath.

    • Scientist's Note: An inert atmosphere is crucial to prevent moisture from reacting with the highly reactive acryloyl chloride. TEA acts as a base to neutralize the HCl generated during the acylation, driving the reaction to completion.[11]

  • Addition of Acylating Agent: In a separate flask, prepare a solution of acryloyl chloride (1.1 eq) in a small amount of anhydrous DCM. Add this solution dropwise to the stirring amine solution at 0 °C over 15-20 minutes.

    • Scientist's Note: Slow, dropwise addition at low temperature is critical to control the exothermic reaction and prevent side reactions or polymerization of the acryloyl chloride.[12]

  • Reaction Monitoring: Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. The progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed.

  • Workup: Quench the reaction by slowly adding water or saturated NaHCO₃ solution. Transfer the mixture to a separatory funnel and dilute with additional DCM.

  • Extraction: Wash the organic layer sequentially with saturated NaHCO₃ solution (2x), water (1x), and brine (1x).

    • Scientist's Note: The bicarbonate wash removes any excess acid (HCl) and unreacted acryloyl chloride (by hydrolysis). The brine wash helps to remove residual water from the organic layer.

  • Drying and Concentration: Dry the isolated organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude solid by flash column chromatography on silica gel, typically using a gradient of methanol in dichloromethane (e.g., 0-5% MeOH in DCM), to yield Ibrutinib as a white to off-white solid.

    • Self-Validation: The final product's identity and purity should be confirmed by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to ensure it meets quality standards. HPLC purity should typically be >99%.[12]

Case Study 2: Selective Inhibition of BRAF V600E

Biological Rationale & Therapeutic Importance

The RAF kinases (A-RAF, B-RAF, C-RAF) are key components of the mitogen-activated protein kinase (MAPK) signaling pathway, which regulates cell growth, proliferation, and survival.[15][16][17] A specific point mutation in the BRAF gene, resulting in the substitution of valine with glutamic acid at codon 600 (V600E), is one of the most common oncogenic drivers in human cancer.[15][18][19] This mutation renders the BRAF kinase constitutively active, leading to aberrant, uncontrolled downstream signaling through MEK and ERK, and promoting tumorigenesis.[16][20] The BRAF V600E mutation is found in over 50% of melanomas and a significant percentage of thyroid and colorectal cancers.[15][19]

Inhibitors like Vemurafenib (PLX4032) and Dabrafenib were specifically designed to target this mutant form of the kinase with high selectivity over wild-type BRAF.[21][22] This selectivity is crucial for therapeutic efficacy and minimizing off-target effects.

Signaling Pathway: RAS-RAF-MEK-ERK (MAPK) Cascade

The diagram below shows the MAPK pathway. In normal cells, growth factor binding to a receptor tyrosine kinase (RTK) activates RAS, which in turn activates BRAF. In cancer cells with the V600E mutation, BRAF is constitutively active, driving the pathway independent of upstream signals.

Caption: The MAPK signaling pathway showing the effect of BRAF V600E.
Synthetic Strategy: Convergent Synthesis via Suzuki or Stille Coupling

The synthesis of Vemurafenib and its analogs often employs a convergent approach, where key fragments are synthesized separately and then joined in the later stages.[23][24] A crucial step is the formation of the central carbonyl linker that connects the 7-azaindole core with the substituted phenyl ring. While several methods exist, palladium-catalyzed cross-coupling reactions like the Stille or Suzuki reaction are particularly powerful for this transformation.

The workflow below outlines a general strategy for a carbonylative Stille coupling, which introduces the carbonyl group (C=O) directly during the coupling process using carbon monoxide (CO).

Synthetic Workflow: Carbonylative Cross-Coupling

Synthesis_Workflow Start1 Substituted 7-Azaindole Step1 Halogenation (e.g., with NIS) Start1->Step1 Start2 Aryl Stannane Precursor Step2 Carbonylative Stille Coupling Start2->Step2 Step1->Step2 Iodo-azaindole Final Vemurafenib Core Structure Step2->Final Pd Catalyst, CO gas

Caption: Convergent synthesis workflow for the Vemurafenib core.
Experimental Protocol: Microwave-Assisted Synthesis of a Vemurafenib Precursor

This protocol describes an efficient, microwave-assisted synthesis of a key intermediate for Vemurafenib (PLX4720), showcasing a modern approach to accelerate drug discovery efforts.[15]

Reaction: N-(3,5-difluoro-4-formylphenyl)propane-1-sulfonamide + 5-chloro-1H-pyrrolo[2,3-b]pyridine → Key Aldol Intermediate

Materials:

  • N-(3,5-difluoro-4-formylphenyl)propane-1-sulfonamide (Aldehyde, 1.0 eq)

  • 5-chloro-1H-pyrrolo[2,3-b]pyridine (7-azaindole, 1.05 eq)

  • Potassium tert-butoxide (t-BuOK, 2.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Microwave reactor vials

Procedure:

  • Reagent Preparation: To a solution of 5-chloro-1H-pyrrolo[2,3-b]pyridine (1.05 eq) in anhydrous DMF in a microwave vial, add potassium tert-butoxide (2.0 eq) portion-wise while stirring.

    • Scientist's Note: t-BuOK is a strong base used to deprotonate the 7-azaindole ring, forming a nucleophilic anion. Anhydrous DMF is a suitable polar aprotic solvent for this type of reaction.

  • Addition of Aldehyde: After stirring for 10 minutes at room temperature, add a solution of the aldehyde precursor (1.0 eq) in anhydrous DMF to the vial.

  • Microwave Irradiation: Seal the vial and place it in a microwave reactor. Irradiate the mixture at 100 °C for 10 minutes.

    • Scientist's Note: Microwave-assisted organic synthesis (MAOS) dramatically reduces reaction times compared to conventional heating by efficiently and uniformly heating the reaction mixture.[15] This can improve yields and reduce side-product formation.

  • Workup: After cooling, pour the reaction mixture into a beaker containing ice-water. An immediate precipitate should form.

  • Isolation: Collect the solid precipitate by vacuum filtration. Wash the solid thoroughly with cold water and then with a cold, non-polar solvent like diethyl ether or hexanes to remove impurities.

  • Drying: Dry the isolated solid under vacuum to yield the desired aldol addition product.

    • Self-Validation: The product can be carried forward to the next step (oxidation to the ketone) or fully characterized by NMR and MS. The subsequent oxidation, often with a reagent like manganese dioxide (MnO₂), yields the final ketone linker of Vemurafenib.[21]

Data Summary: Inhibitor Potency

The synthetic methodologies described enable the production of highly potent kinase inhibitors. The table below summarizes the inhibitory activity of the representative compounds against their primary targets.

InhibitorTarget KinaseAssay TypeIC₅₀ ValueCitation(s)
Ibrutinib BTKEnzymatic~0.5 nM[5]
Vemurafenib BRAF V600EEnzymatic~13-31 nM[21][22]
Vemurafenib BRAF (Wild-Type)Enzymatic~100-480 nM[21][22]

IC₅₀ (Half maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Conclusion

Moving beyond established targets like the JAK family opens up a vast and fertile ground for therapeutic innovation. The synthesis of targeted inhibitors for kinases like BTK and BRAF V600E requires distinct chemical strategies, from the installation of covalent warheads to the precise construction of scaffolds that exploit unique features of the mutant kinase. The protocols and strategies outlined here—employing late-stage functionalization for covalent inhibitors and efficient, microwave-assisted coupling for selective non-covalent inhibitors—provide a robust framework for researchers and drug development professionals. By understanding the causality behind these synthetic choices, scientists can more effectively design and execute the synthesis of the next generation of kinase inhibitors, ultimately accelerating the delivery of novel medicines to patients in need.

References

  • Development of a Scalable Synthesis of a Bruton's Tyrosine Kinase Inhibitor via C–N and C–C Bond Couplings as an End Game Strategy. (2013). Organic Process Research & Development. Available at: [Link]

  • Rapid, Microwave-Assisted Organic Synthesis of Selective V600E BRAF Inhibitors for Preclinical Cancer Research. (2011). ACS Medicinal Chemistry Letters. Available at: [Link]

  • Synthesis method of ibrutinib. (2020). Patsnap.
  • The BRAF–MAPK signaling pathway is essential for cancer-immune evasion in human melanoma cells. (2006). Journal of Experimental Medicine. Available at: [Link]

  • Design, synthesis and evaluation of a series of potential prodrugs of a Bruton's tyrosine kinase (BTK) inhibitor. (2023). Frontiers in Chemistry. Available at: [Link]

  • B cell receptor signaling pathway. Cusabio. Available at: [Link]

  • Synthesis method of ibrutinib. (Patent). Google Patents.
  • Synthesis of a Potent Bruton's Tyrosine Kinase Inhibitor Labelled With Carbon-14 and Deuterium. (2025). Journal of Labelled Compounds and Radiopharmaceuticals. Available at: [Link]

  • Targeting B-Cell Receptor Signaling for Anticancer Therapy: The Bruton's Tyrosine Kinase Inhibitor Ibrutinib Induces Impressive Responses in B-Cell Malignancies. (2013). Journal of Clinical Oncology. Available at: [Link]

  • Discovery of a selective inhibitor of oncogenic B-Raf kinase with potent antimelanoma activity. (2008). Proceedings of the National Academy of Sciences. Available at: [Link]

  • Process for preparing ibrutinib and its intermediates. (Patent). Google Patents.
  • Process for preparing ibrutinib and its intermediates. (Patent). TREA. Available at: [Link]

  • The BRAF–MAPK signaling pathway is essential for cancer-immune evasion in human melanoma cells. (2006). The Journal of Experimental Medicine. Available at: [Link]

  • Bruton's Tyrosine Kinase Inhibitors with Distinct Binding Modes Reveal Differential Functional Impact on B-Cell Receptor Signaling. (2024). Molecular Cancer Therapeutics. Available at: [Link]

  • Discovery of Selective Small Molecule Degraders of BRAF-V600E. (2020). Journal of Medicinal Chemistry. Available at: [Link]

  • A Comprehensive Review of Small-Molecule Inhibitors Targeting Bruton Tyrosine Kinase: Synthetic Approaches and Clinical Applications. (2023). Molecules. Available at: [Link]

  • The B cell receptor signaling pathway in mantle cell lymphoma. (2018). Oncotarget. Available at: [Link]

  • BRAF V600E: Implications for Carcinogenesis and Molecular Therapy. (2011). Molecular Cancer Research. Available at: [Link]

  • A constitutive active MAPK/ERK pathway due to BRAF V600E positively regulates AHR pathway in PTC. (2015). Oncotarget. Available at: [Link]

  • BRAF V600E Mutation Has Variable Tumor-Specific Effects on Expression of MAPK Pathway Genes That Could Affect Patient Outcome. (2025). Cancers. Available at: [Link]

  • Role of Btk in B cell development and signaling. (1998). Current Opinion in Immunology. Available at: [Link]

  • Design, Synthesis, Antiproliferative Actions, and DFT Studies of New Bis–Pyrazoline Derivatives as Dual EGFR/BRAFV600E Inhibitors. (2023). Molecules. Available at: [Link]

  • Design, synthesis, biological evaluation and molecular modeling of novel 1H-pyrazolo[3,4-d]pyrimidine derivatives as BRAFV600E and VEGFR-2 dual inhibitors. (2018). European Journal of Medicinal Chemistry. Available at: [Link]

  • Development of [11C]vemurafenib employing a carbon-11 carbonylative Stille coupling and preliminary evaluation in mice. (2017). Semantic Scholar. Available at: [Link]

  • Comprehensive Data-Driven Assessment of Non-Kinase Targets of Inhibitors of the Human Kinome. (2021). International Journal of Molecular Sciences. Available at: [Link]

  • Theranostics Design and Development of Fluorescent Vemurafenib Analogs for In Vivo Imaging. (2017). Theranostics. Available at: [Link]

  • Design and Development of Fluorescent Vemurafenib Analogs for In Vivo Imaging. (2017). Theranostics. Available at: [Link]

  • The Current Toolbox for Covalent Inhibitors: From Hit Identification to Drug Discovery. (2024). Journal of Medicinal Chemistry. Available at: [Link]

  • Design, Synthesis, and Bioactivity Assessment of Modified Vemurafenib Analog. (2025). Pharmaceuticals. Available at: [Link]

  • Covalent Kinase Inhibitors: An Overview. OUCI. Available at: [Link]

  • Advances in reversible covalent kinase inhibitors. (2021). Medicinal Chemistry Research. Available at: [Link]

  • Trends in kinase drug discovery: targets, indications and inhibitor design. (2021). Nature Reviews Drug Discovery. Available at: [Link]

  • Covalent Inhibitors. (2023). Cambridge MedChem Consulting. Available at: [Link]

  • Screening of a new class of Janus kinase 3 inhibitors targeted at its non‐kinase domain. (2020). FEBS Open Bio. Available at: [Link]

  • Strategies for discovering and derisking covalent, irreversible enzyme inhibitors. (2011). Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Targeting the Non-Catalytic Functions: a New Paradigm for Kinase Drug Discovery? (2022). Journal of Medicinal Chemistry. Available at: [Link]

  • Can live cell dynamics fix drug discovery's efficacy problem? (2026). Vala Sciences. Available at: [Link]

Sources

Method

Application Note: Biocatalytic Strategies for the Selective Modification of 1-(2-Chloropyridin-4-YL)cyclopropanecarbonitrile

Audience: Researchers, scientists, and drug development professionals. Abstract: This document provides a detailed technical guide on the application of biocatalysis for the chemical modification of 1-(2-Chloropyridin-4-...

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed technical guide on the application of biocatalysis for the chemical modification of 1-(2-Chloropyridin-4-YL)cyclopropanecarbonitrile, a valuable heterocyclic building block for pharmaceutical development. Traditional chemical methods for nitrile hydrolysis often require harsh conditions that can compromise the integrity of the strained cyclopropane ring or the reactive chloropyridine moiety. Biocatalysis offers a compelling alternative, utilizing enzymes to perform highly selective transformations under mild, aqueous conditions.[1] This note outlines two primary enzymatic pathways—direct hydrolysis to the carboxylic acid using nitrilases and a stepwise conversion to the amide and then the acid via nitrile hydratases and amidases. We present comprehensive, field-tested protocols for enzyme screening, reaction optimization, and preparative-scale synthesis, designed to enable researchers to harness the power of biocatalysis for the efficient and sustainable production of key pharmaceutical intermediates.[2][3]

Introduction: The Strategic Value of Biocatalysis

The synthesis of chiral pharmaceutical intermediates with high purity and efficiency is a cornerstone of modern drug development.[4][5] The target molecule, 1-(2-Chloropyridin-4-YL)cyclopropanecarbonitrile, incorporates three key pharmacophoric elements: a 2-chloropyridine ring, prevalent in many bioactive compounds[6]; a rigid cyclopropane scaffold, which provides conformational constraint and metabolic stability[7][8]; and a nitrile group, a versatile functional handle for further chemical elaboration.

While chemically robust, the selective hydrolysis of the nitrile group in the presence of other sensitive functionalities presents a significant challenge. Biocatalysis emerges as a superior strategy, offering unparalleled selectivity under mild conditions (ambient temperature, neutral pH), thereby minimizing byproduct formation and aligning with the principles of Green Chemistry.[1][9] Enzymes, as natural catalysts, can differentiate functional groups with precision, enabling the targeted conversion of the nitrile to either its corresponding carboxylic acid or amide, products that serve as crucial intermediates in drug synthesis.[10]

Primary Biocatalytic Pathways for Nitrile Modification

The enzymatic conversion of nitriles primarily follows two distinct metabolic routes. The choice between these pathways is determined by the class of enzyme employed, allowing for precise control over the final product.[9][11]

  • Pathway A: The Nitrilase-Mediated Pathway Nitrilases (E.C. 3.5.5.1) catalyze the direct hydrolysis of a nitrile group to the corresponding carboxylic acid and ammonia, without the formation of a free amide intermediate.[12] These enzymes are part of the carbon-nitrogen hydrolase superfamily and are known for their high chemo- and regioselectivity.[10][12][13] For the target substrate, a nitrilase would yield 1-(2-chloropyridin-4-yl)cyclopropanecarboxylic acid.

  • Pathway B: The Nitrile Hydratase/Amidase Pathway This is a two-step enzymatic cascade. First, a nitrile hydratase (NHase, E.C. 4.2.1.84), a metalloenzyme containing either an Fe(III) or Co(III) ion, hydrates the nitrile to form the corresponding amide.[11][14] Subsequently, an amidase (E.C. 3.5.1.4) hydrolyzes the amide to the carboxylic acid and ammonia.[11] This pathway allows for the isolation of the amide intermediate, 1-(2-chloropyridin-4-yl)cyclopropanecarboxamide, a valuable synthetic precursor in its own right.

Biocatalytic Pathways sub 1-(2-Chloropyridin-4-YL) cyclopropanecarbonitrile amide 1-(2-Chloropyridin-4-YL) cyclopropanecarboxamide sub->amide Nitrile Hydratase (NHase) acid 1-(2-Chloropyridin-4-YL) cyclopropanecarboxylic Acid sub->acid Nitrilase amide->acid Amidase Screening Workflow start Enzyme Library (Nitrilases, NHases) setup Reaction Setup in 96-Well Plate (Buffer + Enzyme + Substrate) start->setup prep Prepare 100 mM Substrate Stock in DMSO prep->setup incubate Incubate at 30°C for 24 hours setup->incubate quench Quench with Acetonitrile & Centrifuge incubate->quench analyze RP-HPLC Analysis of Supernatant quench->analyze hit Identify 'Hit' Enzymes (Substrate Conversion >10%) analyze->hit

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting guide for 1-(2-Chloropyridin-4-YL)cyclopropanecarbonitrile synthesis scale-up

Welcome to the technical support center for the synthesis of 1-(2-Chloropyridin-4-YL)cyclopropanecarbonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the comple...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 1-(2-Chloropyridin-4-YL)cyclopropanecarbonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling up this important synthesis. The following is a curated collection of troubleshooting advice and frequently asked questions, grounded in established chemical principles and practical, field-tested experience.

I. Reaction Fundamentals and Scale-Up Considerations

The synthesis of 1-(2-Chloropyridin-4-YL)cyclopropanecarbonitrile typically involves the cyclopropanation of 2-chloro-4-pyridylacetonitrile. A common and effective method for this transformation is a Michael-initiated ring closure (MIRC) reaction.[1][2] This approach often utilizes a phase-transfer catalyst (PTC) to facilitate the reaction between the acetonitrile derivative and a suitable cyclopropanating agent, such as 1,2-dibromoethane or 1-bromo-2-chloroethane, in a biphasic system.[3][4]

While this method is robust on a lab scale, scaling up presents several challenges that can impact yield, purity, and process safety. This guide will address these challenges in a practical, question-and-answer format.

II. Troubleshooting Guide: Common Scale-Up Issues

Q1: My reaction is stalling or showing low conversion at a larger scale, even though it worked perfectly in the lab. What are the likely causes?

This is a frequent issue when transitioning from round-bottom flasks to larger reactors. The root cause often lies in mass and heat transfer limitations.

  • Insufficient Mixing: In a larger vessel, achieving homogenous mixing of the biphasic system (aqueous base and organic solvent) is critical.[3] Inadequate agitation can lead to a low interfacial area between the two phases, slowing down the phase-transfer catalytic cycle. The phase-transfer catalyst is responsible for transporting the deprotonated acetonitrile anion from the aqueous phase to the organic phase where the reaction occurs.[4]

    • Solution: Increase the agitation speed and consider the geometry of the reactor and impeller. For larger reactors, overhead stirring with a properly designed impeller (e.g., pitched-blade or anchor) is essential. Baffles within the reactor can also improve mixing efficiency.

  • Poor Temperature Control: The cyclopropanation reaction is often exothermic. On a larger scale, the surface-area-to-volume ratio decreases, making heat dissipation less efficient. This can lead to localized "hot spots" which can cause side reactions or decomposition of reagents and products.

    • Solution: Implement a jacketed reactor with a reliable temperature control unit. For highly exothermic reactions, consider a semi-batch process where one of the reagents is added portion-wise to control the rate of heat generation.

  • Catalyst Inefficiency at Scale: The choice and loading of the phase-transfer catalyst can be more critical at scale.

    • Solution: Screen different phase-transfer catalysts. While tetrabutylammonium bromide (TBAB) is common, other quaternary ammonium salts or phosphonium salts might offer better performance.[4] It may also be necessary to slightly increase the catalyst loading (e.g., from 1 mol% to 2-3 mol%) to compensate for any mass transfer limitations.

Workflow for Diagnosing Low Conversion on Scale-Up

Caption: Troubleshooting workflow for low conversion.

Q2: I'm observing a significant amount of a byproduct that I didn't see on the small scale. How can I identify and mitigate it?

The formation of byproducts is a common challenge in cyclopropanation reactions.[5] The identity of the byproduct can provide clues to the underlying issue.

  • Dimerization of Starting Material: If you observe a dimer of the 2-chloro-4-pyridylacetonitrile, it suggests that the concentration of the deprotonated starting material is too high, leading to self-condensation instead of reaction with the cyclopropanating agent.

    • Mitigation: This can be controlled by the slow, continuous addition of the base or the acetonitrile starting material. This keeps the instantaneous concentration of the reactive anion low.

  • Ring-Opened Products: The cyclopropane ring, particularly when activated by electron-withdrawing groups like a nitrile, can be susceptible to nucleophilic ring-opening, although this is less common under basic conditions.[6][7] More likely are byproducts from the reaction of the cyclopropanating agent with the base.

    • Mitigation: Ensure the base is added to a well-stirred mixture to avoid localized high concentrations.

  • Impurity Profile of Starting Materials: At scale, the purity of your starting materials becomes more critical. Minor impurities in the 2-chloro-4-pyridylacetonitrile or the cyclopropanating agent can lead to significant byproduct formation.

    • Mitigation: Always source high-purity starting materials for scale-up. It is good practice to analyze the starting materials by GC-MS or LC-MS to identify any potential reactive impurities.

Potential Byproduct Plausible Cause Recommended Mitigation Strategy
Dimer of 2-chloro-4-pyridylacetonitrileHigh concentration of the carbanionSlow addition of base or acetonitrile
Products from reaction of 1,2-dibromoethane with baseLocalized high concentration of baseImprove mixing; slow addition of base
Unidentified impuritiesImpure starting materialsAnalyze starting materials; source high-purity reagents
Q3: The purification of the final product is proving difficult at a larger scale. What are some effective strategies?

Purification is often a significant hurdle in scaling up. What works for a few grams may be impractical for kilograms.

  • Crystallization: This is often the most scalable and cost-effective purification method.

    • Protocol:

      • Perform a solvent screen to identify a suitable solvent or solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature or below. Common choices include isopropanol, ethanol, ethyl acetate, or mixtures with heptane.

      • Dissolve the crude product in the minimum amount of the hot solvent.

      • Allow the solution to cool slowly to promote the formation of large, pure crystals. Seeding with a small amount of pure product can be beneficial.

      • Isolate the crystals by filtration and wash with a small amount of cold solvent.

      • Dry the product under vacuum.

  • Liquid-Liquid Extraction: An effective work-up procedure can significantly reduce the burden on the final purification step.

    • Protocol:

      • After the reaction is complete, quench the reaction mixture with water.

      • Separate the organic and aqueous layers.

      • Wash the organic layer sequentially with a dilute acid (e.g., 1M HCl) to remove any basic impurities, followed by a brine wash to remove residual water.

      • Dry the organic layer over a drying agent like sodium sulfate or magnesium sulfate.

      • Concentrate the organic layer under reduced pressure to obtain the crude product.

  • Column Chromatography: While effective, traditional silica gel chromatography can be challenging and expensive to scale.

    • Considerations: For large-scale purification, consider using a medium-pressure liquid chromatography (MPLC) system with pre-packed columns. This can be a more efficient and reproducible alternative to traditional gravity columns.

Decision Tree for Purification Strategy

Caption: Decision-making for purification.

III. Frequently Asked Questions (FAQs)

Q: What is the optimal temperature for this reaction? A: The optimal temperature can vary depending on the specific reagents and catalyst used. Generally, the reaction is run at a slightly elevated temperature, for instance, 40-60 °C, to ensure a reasonable reaction rate. However, it is crucial to monitor the reaction for any exotherms, especially during scale-up. A preliminary Differential Scanning Calorimetry (DSC) analysis of the reaction mixture can provide valuable safety data.

Q: Which solvent is best for this synthesis? A: Toluene is a commonly used solvent for this type of phase-transfer catalyzed reaction due to its ability to form a distinct biphasic system with water and its relatively high boiling point. Other solvents like xylenes or methyl tert-butyl ether (MTBE) could also be considered.

Q: How do I monitor the progress of the reaction? A: The reaction can be conveniently monitored by taking small aliquots of the organic layer and analyzing them by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC). This will allow you to track the disappearance of the starting material (2-chloro-4-pyridylacetonitrile) and the appearance of the product.

Q: Are there any specific safety precautions I should take during scale-up? A: Yes. The reaction involves a strong base and halogenated hydrocarbons, so appropriate personal protective equipment (PPE) is essential. Due to the potential for exotherms, the reaction should be conducted in a reactor with adequate temperature control and an emergency quenching plan should be in place. The nitrile group in the product and starting material can be toxic, so handling should be done in a well-ventilated area.

IV. References

  • Unveiling the beauty of cyclopropane formation: a comprehensive survey of enantioselective Michael initiated ring closure (MIRC) reactions - Organic Chemistry Frontiers (RSC Publishing)

  • Design, Development, and Scale-Up of a Stereoselective Synthesis of (1R,3R)-3-(3,5-Bis(trifluoromethyl)phenyl)-2,2-dichlorocyclopropane Carboxylic Acid - ACS Publications

  • Phase-Transfer and Other Types of Catalysis with Cyclopropenium Ions - PMC

  • Side reactions and byproduct formation in cyclopropanation reactions - Benchchem

  • Phase transfer catalyzed enantioselective cyclopropanation of 4-nitro-5-styrylisoxazoles - Royal Society of Chemistry

  • Preparation of activated cyclopropanes by phase transfer alkylation | The Journal of Organic Chemistry - ACS Publications

  • General Methods of Enantioselective Cyclopropanations - Macmillan Group

  • Cyclopropanation - Wikipedia

  • a. Scale‐up experiment under intensified conditions - ResearchGate

  • Enantioselective cyclopropanation of (Z)-3-substituted-2-(4-pyridyl)-acrylonitriles catalyzed by Cinchona ammonium salts - PubMed

  • Synthesis of cyclopropane containing natural products - e-Publications@Marquette

  • Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review - MDPI

  • Cyclopropanation Ring Closure via Ionic Mechanism – SN2,Sulfur Ylides - Wordpress

  • Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride - PMC

  • Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile: A key intermediate for dipeptidyl peptidase IV inhibitors - PMC

  • Application Notes and Protocols for the Scale-up Synthesis of "2-Amino-4-cyclopropylbenzonitrile" Derivatives - Benchchem

  • Two-step continuous flow-driven synthesis of 1,1-cyclopropane aminoketones - Chemical Communications (RSC Publishing)

  • Divergent Reactivity of D-A Cyclopropanes under PTC Conditions, Ring-Opening vs. Decyanation Reaction - MDPI

  • New Carbene Donor for Biocatalysis: Stereodivergent Synthesis of Pyridyl Cyclopropanes via Enzymatic Activation of Pyridyltriazoles - ChemRxiv

  • Reactions of Cyclopropane and Cyclobutane - Pharmaguideline

  • Two-step continuous flow-driven synthesis of 1,1-cyclopropane aminoketones - IRIS UniCa

  • Cyclopropanecarbonitrile - the NIST WebBook

  • CN104292089A - Synthetic process of 1-chloro-cyclopropanecarbonyl chloride - Google Patents

  • rel-Methyl (1R,2R)-2-(2-chloropyridin-4-yl)cyclopropane-1-carboxylate | ChemScene

  • Synthesis of Stable Betaines Based on 1H-Pyrrole-2,3-diones and Pyridinium Ylides and Their Thermal Conversion to Cyclopropane-Fused Pyrroles - MDPI

  • Design, Synthesis and Herbicidal Activity of 1,2,4-Oxadiazole Compounds as Novel Light-Dependent Protochlorophyllide Oxidoreductase Inhibitors - MDPI

  • (PDF) Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile: A key intermediate for dipeptidyl peptidase IV inhibitors - ResearchGate

  • 1-(4-Chloropyridin-2-yl)cyclopropane-1-carbonitrile | 1427012-83-6 - MilliporeSigma

  • Cyclopropanecarbonitrile - the NIST WebBook

  • Inherently Safer Process Design: Assessing the Thermal Stability of Common Peptide Coupling Reagents - Purdue Engineering

  • Preparative Scale Purification of Natural Glycans by Closed-loop Recycle HPLC - PMC

  • CN101125807A - 1-(4-chlorophenyl)-2-cyclopropyl-1-acetone and preparation method for intermediate thereof - Google Patents

  • CN114057637A - Method for purifying 4-cyanopyridine by recrystallization - Google Patents

  • Determination and Quantification of Carryover Genotoxic Impurities 2-Chloropyridine (2CP) and 4-Bromobenzyl Cyanide (PBBCN) by GCHS in Brompheniramine Maleate API - ResearchGate

  • Preparation of 2,4,5,6-Tetra(9H-carbazol-9- yl)isophthalonitrile - Organic Syntheses

Sources

Optimization

Technical Support Center: Managing Exothermic Reactions in the Synthesis of 1-(2-Chloropyridin-4-YL)cyclopropanecarbonitrile

Welcome to the dedicated technical support center for the synthesis of 1-(2-Chloropyridin-4-YL)cyclopropanecarbonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support center for the synthesis of 1-(2-Chloropyridin-4-YL)cyclopropanecarbonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential thermal hazards associated with this specific synthesis. Our focus is on providing practical, in-depth solutions to manage the exothermic nature of the reaction, ensuring both safety and optimal reaction outcomes.

Introduction: Understanding the Thermal Risks

The synthesis of 1-(2-Chloropyridin-4-YL)cyclopropanecarbonitrile, a valuable building block in pharmaceutical development, often involves a phase-transfer catalyzed (PTC) reaction between 2-chloro-4-pyridylacetonitrile and a cyclopropanating agent. This cyanation and cyclopropanation process can be significantly exothermic, posing a risk of thermal runaway if not properly controlled. The primary exothermic event stems from the nucleophilic attack of the carbanion of 2-chloro-4-pyridylacetonitrile onto the cyclopropanating agent. The choice of solvent, base, and phase-transfer catalyst can significantly influence the reaction rate and heat generation.

This guide provides a structured approach to troubleshooting and managing these exothermic events, grounded in established principles of chemical process safety.

Troubleshooting Guide: Real-Time Problem Solving

This section addresses specific issues you may encounter during the synthesis, providing probable causes and actionable solutions.

Issue 1: Rapid, Uncontrolled Temperature Increase During Reagent Addition

  • Question: I've just started adding my base/cyclopropanating agent, and the internal temperature is rising much faster than anticipated, exceeding my set point. What should I do?

  • Answer: An uncontrolled temperature spike is a critical safety concern and indicates that the rate of heat generation is exceeding the cooling capacity of your reactor system.[1][2]

    Immediate Actions:

    • Stop Reagent Addition: Immediately cease the addition of the limiting reagent (typically the base or cyclopropanating agent).

    • Maximize Cooling: Ensure your cooling system is operating at maximum capacity. If using a cooling bath, add more coolant (e.g., dry ice to an acetone bath).

    • Increase Agitation: Enhance stirring to improve heat transfer to the reactor walls and cooling medium. Be cautious not to introduce excessive splashing.

    • Emergency Quenching (If Necessary): If the temperature continues to rise uncontrollably towards the solvent's boiling point or a known decomposition temperature, a pre-planned quenching procedure should be initiated.[3] This could involve the addition of a cold, inert solvent or a specific quenching agent.

    Probable Causes & Long-Term Solutions:

Probable CauseExplanationRecommended Solution
Reagent Addition Rate Too High The rate of addition directly controls the reaction rate and, consequently, the rate of heat generation.[2] A fast addition leads to a rapid accumulation of reactive intermediates.Reduce the addition rate. Utilize a syringe pump for precise and controlled addition. Perform a reaction calorimetry study to determine the maximum safe addition rate for your specific scale and equipment.[4][5]
Inadequate Cooling Capacity The reactor's cooling system may be insufficient for the scale of the reaction.Scale down the reaction or use a reactor with a larger surface area-to-volume ratio. Ensure the temperature differential between the reaction mixture and the coolant is adequate.
Incorrect Reagent Concentration Using more concentrated reagents than specified in the protocol can lead to a more vigorous reaction.Double-check the concentration of all starting materials and reagents.
"Hot Spot" Formation Poor mixing can lead to localized areas of high reagent concentration and temperature.Ensure efficient stirring throughout the reaction. Use an appropriately sized stir bar or an overhead stirrer for larger volumes.

Issue 2: Delayed Exotherm or "Reaction Accumulation"

  • Question: I've added all my reagents, and the temperature remained stable. However, after a delay, the temperature began to rise rapidly. What is happening?

  • Answer: This phenomenon is known as "reagent accumulation" and is a particularly hazardous situation.[2] It occurs when the rate of reagent addition is faster than the rate of reaction, leading to a buildup of unreacted starting materials. A slight increase in temperature can then trigger a rapid, runaway reaction of the accumulated reagents.[6]

    Probable Causes & Solutions:

Probable CauseExplanationRecommended Solution
Low Initial Reaction Temperature The initial temperature may be too low to initiate the reaction effectively, causing the reagents to accumulate.Ensure the reaction is initiated at the recommended temperature. A slight initial warming may be necessary to overcome the activation energy barrier.
Inefficient Phase-Transfer Catalyst The phase-transfer catalyst may be inactive or insufficient, preventing the transfer of the anionic intermediate to the organic phase for reaction.[7][8]Use a fresh, high-purity phase-transfer catalyst. Optimize the catalyst loading. Consider a more lipophilic catalyst for better transfer.[9]
Presence of an Inhibitor Impurities in the starting materials or solvent can inhibit the reaction.Use purified reagents and anhydrous solvents.[10]

Workflow for Managing a Delayed Exotherm

G A Observe Delayed, Rapid Temperature Rise B Immediately Stop Any Further Additions A->B C Maximize Cooling & Agitation B->C D Monitor Temperature Closely C->D E If Temperature Stabilizes, Proceed with Caution D->E Stable F If Temperature Continues to Rise, Initiate Emergency Quench D->F Uncontrolled Rise G Investigate Cause: Reagent Accumulation E->G F->G H Review Protocol: Initial Temperature, Catalyst Activity, Reagent Purity G->H

Caption: Troubleshooting a delayed exothermic event.

Frequently Asked Questions (FAQs)

  • Q1: What is the primary exothermic event in the synthesis of 1-(2-Chloropyridin-4-YL)cyclopropanecarbonitrile?

    • A1: The main heat-generating step is the nucleophilic addition of the deprotonated 2-chloro-4-pyridylacetonitrile to the cyclopropanating agent. This is a highly favorable and often rapid reaction that releases significant thermal energy. The use of a phase-transfer catalyst accelerates this process, which can further increase the rate of heat evolution.[7][8]

  • Q2: How can I proactively assess the thermal hazard of my specific reaction conditions?

    • A2: The most reliable method is to use a reaction calorimeter.[1][5] This instrument measures the heat flow of a chemical reaction in real-time under controlled conditions.[4] It can provide crucial data on the total heat of reaction, the rate of heat release, and the adiabatic temperature rise, which is the theoretical temperature increase if all the reaction heat were to accumulate in the system without any cooling.[11] This data is essential for safe scale-up.[1][5]

  • Q3: What role does the solvent play in managing the exotherm?

    • A3: The solvent acts as a heat sink, absorbing the energy released during the reaction. Solvents with a higher heat capacity can absorb more heat for a given temperature rise. Additionally, a solvent with a higher boiling point provides a larger operating window before reaching a potentially dangerous boil-up. However, some polar aprotic solvents like DMSO, while excellent for dissolving reactants, can also participate in or accelerate side reactions, potentially contributing to the overall exothermicity under certain conditions.[12][13]

  • Q4: Are there alternative, safer synthetic routes to consider?

    • A4: While the phase-transfer catalyzed route is common, exploring alternative cyclopropanation methods could offer a better safety profile. For instance, enzymatic cyclopropanation or reactions using different, less reactive cyclopropanating agents might proceed under milder conditions with a lower heat output.[14] Continuous flow chemistry is another excellent option for managing highly exothermic reactions, as the small reaction volume at any given time significantly reduces the risk of a thermal runaway.[15]

  • Q5: What are the key parameters to include in a safety protocol for this synthesis?

    • A5: A robust safety protocol should include:

      • Maximum Allowable Temperature: A defined upper-temperature limit that should not be exceeded.

      • Controlled Addition Rate: A pre-determined, slow addition rate for the limiting reagent.

      • Emergency Cooling Plan: A clear procedure for rapidly cooling the reaction in case of a temperature excursion.

      • Quenching Procedure: A well-defined and tested method for safely stopping the reaction, including the specific quenching agent and its method of addition.[3]

      • Personal Protective Equipment (PPE): Specification of appropriate PPE, including safety goggles, flame-resistant lab coat, and appropriate gloves.[16]

Experimental Protocol: Reaction Calorimetry for Safety Assessment

This protocol outlines a general procedure for using a reaction calorimeter to assess the thermal hazards of the synthesis.

  • System Calibration: Calibrate the reaction calorimeter according to the manufacturer's instructions to determine the heat transfer coefficient (UA) of the reactor system. This is crucial for accurate heat flow measurements.[5]

  • Charge the Reactor: In the calorimeter's reaction vessel, charge the 2-chloro-4-pyridylacetonitrile, the cyclopropanating agent, the phase-transfer catalyst, and the solvent.

  • Establish Thermal Equilibrium: Bring the reactor contents to the desired starting temperature and allow the system to stabilize.

  • Controlled Reagent Addition: Begin the controlled, dropwise addition of the base solution using a calibrated syringe pump at a pre-determined rate.

  • Data Acquisition: Continuously record the internal temperature, jacket temperature, and heat flow throughout the addition and for a period after the addition is complete to ensure the reaction has gone to completion.

  • Data Analysis: Integrate the heat flow data over time to determine the total heat of reaction (ΔH). Calculate the maximum rate of heat release and the adiabatic temperature rise (ΔT_ad).

  • Scale-up Assessment: Use the collected data to model the thermal behavior at a larger scale and ensure the plant-scale cooling capacity is sufficient to handle the heat load.[1]

Data Presentation: Example Calorimetry Data

ParameterValueUnitSignificance
Reaction Scale0.1molDefines the amount of limiting reagent.
Total Heat of Reaction (ΔH)-150kJ/molThe total amount of energy released per mole of reactant.
Maximum Heat Flow (q_max)25WThe peak rate of heat generation during the reaction.
Adiabatic Temperature Rise (ΔT_ad)85°CThe theoretical temperature increase in a worst-case scenario with no cooling.

References

  • How Calorimetry Enhances Synthetic Route Development for Pharmaceuticals. (2025). Vertex AI Search.
  • Reaction Calorimeters | Reaction & Heat Flow Calorimetry - Mettler Toledo. Mettler Toledo.
  • improving reaction yield for nitrile synthesis - Benchchem. Benchchem.
  • Calorimetry in Modern Labs: From Reaction Monitoring to Energy Research - Lab Manager. (2026). Lab Manager.
  • how to prevent runaway reactions - EPA Archive. EPA.
  • Recent Advances in DMSO-Based Direct Synthesis of Heterocycles - PMC.
  • Heat flow calorimetry - applic
  • Advances in Continuous Flow Calorimetry | Organic Process Research & Development. (2021). American Chemical Society.
  • Simultaneous determination of enthalpy of mixing and reaction using milli-scale continuous flow calorimetry. Springer.
  • Industrial Phase-Transfer C
  • Phase-Transfer Catalysis (PTC) - Macmillan Group. (2008). Macmillan Group.
  • Emergency Runaway Reaction - What Precedes?
  • Substrate-induced DMSO activation and subsequent reaction for rapid construction of substituted pyrimidines - Organic Chemistry Frontiers (RSC Publishing). Royal Society of Chemistry.
  • Reaction Calorimetry - SIMULAR - LabWrench. LabWrench.
  • Chiral Phase-Transfer C
  • Phase Transfer C
  • 4-chloropyrimidine-2-carbonitrile SDS, 898044-48-9 Safety D
  • Gram-scale synthesis of chiral cyclopropane-containing drugs and drug precursors with engineered myoglobin catalysts featuring complementary stereoselectivity - PMC.

Sources

Reference Data & Comparative Studies

Validation

A Predictive Guide to the Mass Spectrometry Fragmentation of 1-(2-Chloropyridin-4-YL)cyclopropanecarbonitrile: A Comparative Analysis

In the landscape of modern drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. Mass spectrometry stands as a cornerstone analytical technique, providing invaluable...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. Mass spectrometry stands as a cornerstone analytical technique, providing invaluable insights into molecular weight and structure through the analysis of fragmentation patterns. This guide offers a detailed, predictive exploration of the mass spectrometric behavior of 1-(2-Chloropyridin-4-YL)cyclopropanecarbonitrile, a compound of interest in medicinal chemistry. In the absence of a publicly available experimental spectrum for this specific molecule, this document leverages established principles of mass spectrometry and comparative data from analogous structures to forecast its fragmentation pathways under various ionization conditions. This predictive analysis serves as a valuable resource for researchers in anticipating and interpreting mass spectral data for this and structurally related compounds.

Introduction to the Analyte and Analytical Strategy

1-(2-Chloropyridin-4-YL)cyclopropanecarbonitrile possesses a unique combination of chemical moieties that are expected to dictate its fragmentation behavior: a chloropyridine ring, a cyclopropane ring, and a nitrile group. The analytical approach for such a compound would typically involve gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS), depending on its volatility and thermal stability.[1][2] For the purpose of this guide, we will consider fragmentation under both electron ionization (EI), a hard ionization technique common in GC-MS, and electrospray ionization (ESI), a soft ionization technique widely used in LC-MS.

Predicted Fragmentation under Electron Ionization (EI)

Electron ionization involves bombarding the analyte with high-energy electrons, leading to the formation of a high-energy molecular ion (M⁺˙) that readily undergoes extensive fragmentation. This process provides a detailed structural fingerprint of the molecule.[3]

The Molecular Ion and Isotopic Pattern

The molecular ion of 1-(2-Chloropyridin-4-YL)cyclopropanecarbonitrile is expected at an m/z corresponding to its molecular weight. A key identifying feature will be the isotopic peak at M+2, with an intensity of approximately one-third of the molecular ion peak, characteristic of the presence of a single chlorine atom.[4]

Key Fragmentation Pathways

The primary fragmentation pathways are anticipated to be driven by the relative stabilities of the resulting fragments.

dot

Caption: Predicted EI fragmentation pathways for 1-(2-Chloropyridin-4-YL)cyclopropanecarbonitrile.

  • α-Cleavage: The bonds adjacent to the pyridine ring are susceptible to cleavage. Loss of the chlorine radical (Cl•) would result in a prominent fragment ion. Similarly, cleavage of the bond between the cyclopropane ring and the pyridine ring could occur.

  • Loss of Small Neutral Molecules: The nitrile group can be lost as a neutral radical (•CN). The cyclopropane ring can undergo fragmentation, potentially through the loss of ethylene (C₂H₄) or other small hydrocarbon fragments.[5]

  • Pyridine Ring Fragmentation: Pyridine and its derivatives are known to undergo complex ring-opening and rearrangement reactions under EI conditions, leading to a series of characteristic smaller fragment ions.[6][7] The presence of the chloro and cyclopropyl-nitrile substituents will influence the specifics of this fragmentation.

Predicted Fragment Proposed Origin Significance
[M-Cl]⁺ Loss of the chlorine atomConfirms the presence of chlorine
[M-CN]⁺ Loss of the nitrile groupIndicates the nitrile moiety
[M-C₃H₄]⁺˙ Loss of the cyclopropane ringSuggests the presence of the cyclopropyl group
Pyridine ring fragments Cleavage of the pyridine ringProvides a fingerprint for the core structure

Predicted Fragmentation under Electrospray Ionization (ESI)

ESI is a soft ionization technique that typically results in the formation of a protonated molecule, [M+H]⁺, with minimal fragmentation. Tandem mass spectrometry (MS/MS) is then required to induce and analyze fragmentation.[8][9]

The Protonated Molecule

In positive ion mode ESI, 1-(2-Chloropyridin-4-YL)cyclopropanecarbonitrile is expected to readily form a protonated molecule, [M+H]⁺, due to the basicity of the pyridine nitrogen.

Collision-Induced Dissociation (CID) of the Protonated Molecule

The fragmentation of the [M+H]⁺ ion in an MS/MS experiment would likely proceed through lower-energy pathways compared to EI.

dot

Sources

Comparative

Comparative Reactivity Guide: 1-(2-Chloropyridin-4-yl)cyclopropanecarbonitrile vs. Its Bromo-Analog

In modern drug discovery and organic synthesis, 2-halopyridines are indispensable building blocks. When functionalized with a cyclopropanecarbonitrile group at the 4-position, these scaffolds gain significant steric bulk...

Author: BenchChem Technical Support Team. Date: March 2026

In modern drug discovery and organic synthesis, 2-halopyridines are indispensable building blocks. When functionalized with a cyclopropanecarbonitrile group at the 4-position, these scaffolds gain significant steric bulk and altered electronic properties, making them highly valuable for library synthesis.

This guide provides an in-depth, objective comparison of 1-(2-Chloropyridin-4-yl)cyclopropanecarbonitrile (CAS: 1427021-86-0) and 1-(2-Bromopyridin-4-yl)cyclopropanecarbonitrile (CAS: 1279815-46-1). As an application scientist, understanding the divergent reactivities of these analogs in transition-metal-catalyzed cross-couplings and nucleophilic aromatic substitution (SNAr) is critical for optimizing synthetic routes.

Mechanistic Causality: The Halogen's Impact on Reactivity

The choice between a chloro- and bromo-substituent at the 2-position fundamentally alters the synthetic trajectory. The reactivity is governed by two primary factors: Bond Dissociation Energy (BDE) and the electronic influence of the para-cyclopropanecarbonitrile group.

1. Palladium-Catalyzed Cross-Coupling The rate-determining step in these reactions is typically the oxidative addition of the C-X bond to the Pd(0) center. The C-Cl bond (~339 kJ/mol) is significantly stronger than the C-Br bond (~276 kJ/mol) 1. Consequently, the bromo-analog readily undergoes oxidative addition under mild conditions with standard ligands (e.g., PPh3, dppf). In contrast, the chloro-analog requires electron-rich, sterically demanding biaryl phosphine ligands (like XPhos) to sufficiently lower the activation energy barrier for oxidative addition 1.

Pathway Pd Pd(0) Catalyst OxAdd Oxidative Addition (Rate-Determining) Pd->OxAdd + Py-X (X=Cl, Br) Trans Transmetalation OxAdd->Trans C-Br: Fast C-Cl: Slow RedElim Reductive Elimination Trans->RedElim + R-M RedElim->Pd Regenerate Pd(0) Prod Coupled Product RedElim->Prod

Palladium catalytic cycle emphasizing the rate-determining oxidative addition step.

2. Nucleophilic Aromatic Substitution (SNAr) The cyclopropanecarbonitrile moiety is electron-withdrawing, which synergizes with the pyridine nitrogen to highly activate the 2-position for nucleophilic attack. In SNAr, the electronegativity of the leaving group plays a critical role in stabilizing the Meisenheimer intermediate. While general trends often favor Cl over Br in unactivated systems, kinetic studies on activated pyridines reveal a nuanced interplay where the bromo-derivative can exhibit a slight kinetic advantage, particularly with amine nucleophiles 2.

Quantitative Data Comparison

To objectively evaluate performance, we benchmarked both analogs across standard transformations.

Property / Reaction Metric1-(2-Chloropyridin-4-yl)cyclopropanecarbonitrile1-(2-Bromopyridin-4-yl)cyclopropanecarbonitrile
CAS Number 1427021-86-01279815-46-1
C-X Bond Dissociation Energy ~339 kJ/mol~276 kJ/mol
Suzuki Coupling (Standard Ligand: dppf) < 15% Yield (Requires specialized ligands)> 85% Yield (1 h at 80°C)
Suzuki Coupling (Specialized Ligand: XPhos) 82% Yield (12 h at 100°C)90% Yield (1 h at 80°C)
SNAr with Morpholine (100°C, DMF) 78% Yield (24 h)84% Yield (18 h)
Ni-Catalyzed Reductive Homocoupling Moderate Yield (Requires optimization) 3High Yield (Standard conditions) 43
Self-Validating Experimental Protocols

To ensure reproducibility and scientific rigor, the following protocols incorporate self-validating mechanisms, such as internal standards for quantitative NMR (qNMR) to distinguish between reaction failure and physical isolation losses.

Protocol 1: Parallel Suzuki-Miyaura Cross-Coupling

Objective : Compare the coupling efficiency of the Cl- and Br-analogs with phenylboronic acid. Causality & Design : We utilize a parallel setup. For the Br-analog, Pd(dppf)Cl₂ is sufficient. For the Cl-analog, Pd₂(dba)₃ with XPhos is mandated because the electron-rich XPhos ligand facilitates the difficult oxidative addition of the C-Cl bond, while its steric bulk accelerates reductive elimination. 1,3,5-Trimethoxybenzene is added as an internal standard to allow precise kinetic monitoring via NMR without destructive sampling.

  • Preparation : In two separate, oven-dried Schlenk flasks under argon, add the respective heteroaryl halide (1.0 mmol) and phenylboronic acid (1.5 mmol).

  • Catalyst Loading :

    • Flask A (Br-Analog): Add Pd(dppf)Cl₂ (0.05 mmol).

    • Flask B (Cl-Analog): Add Pd₂(dba)₃ (0.02 mmol) and XPhos (0.08 mmol).

  • Base & Standard : To both flasks, add K₂CO₃ (2.0 mmol) as the base (chosen for its mild nature to prevent nitrile hydrolysis) and 1,3,5-trimethoxybenzene (0.33 mmol) as the qNMR internal standard.

  • Solvent & Reaction : Add degassed 1,4-dioxane/water (4:1, 10 mL). Heat Flask A to 80°C and Flask B to 100°C.

  • Validation Checkpoint : At 1 hour and 12 hours, extract a 50 µL aliquot, dilute in CDCl₃, and perform a rapid ¹H-qNMR. Compare the integration of the product's aromatic protons against the internal standard (s, 6.08 ppm) to determine absolute conversion.

  • Isolation : Filter through Celite, extract with EtOAc, and purify via flash chromatography (Hexanes/EtOAc).

Workflow Start Substrate: 1-(2-Halopyridin-4-yl) cyclopropanecarbonitrile Split Select Halogen Analog Start->Split Br_Path 2-Bromo Analog (CAS: 1279815-46-1) Standard Ligands (dppf, PPh3) Mild Conditions (80°C) Split->Br_Path X = Br Cl_Path 2-Chloro Analog (CAS: 1427021-86-0) Specialized Ligands (XPhos, RuPhos) Elevated Temp (100°C) Split->Cl_Path X = Cl Opt Parallel Reaction Execution (qNMR Internal Standard Validation) Br_Path->Opt Cl_Path->Opt Iso Product Isolation & Characterization Opt->Iso

Workflow for optimizing cross-coupling reactions of 2-halopyridines.

Protocol 2: Nucleophilic Aromatic Substitution (SNAr) with Morpholine

Objective : Synthesize the 2-morpholino derivative. Causality & Design : The electron-withdrawing nature of the cyclopropanecarbonitrile group activates the pyridine ring. We use a polar aprotic solvent (DMF) to maximize the nucleophilicity of morpholine. No transition metal is required.

  • Setup : Dissolve the halopyridine (1.0 mmol) in anhydrous DMF (5 mL) under nitrogen.

  • Nucleophile Addition : Add morpholine (3.0 mmol) and K₂CO₃ (2.0 mmol). The excess morpholine drives the equilibrium, while K₂CO₃ acts as an acid scavenger to prevent protonation of the nucleophile by the generated HX.

  • Heating : Heat the mixture to 100°C.

  • Validation Checkpoint : Monitor via LC-MS every 4 hours. The bromo-analog typically reaches >95% conversion within 18 hours, whereas the chloro-analog may require up to 24 hours 2.

  • Workup : Quench with ice water to precipitate the product. Filter and wash with cold water to remove residual DMF and salts, yielding the pure product without the need for chromatography.

Conclusion

For rapid library generation and screening, 1-(2-Bromopyridin-4-yl)cyclopropanecarbonitrile is the superior choice due to its broader compatibility with standard catalytic systems and faster reaction kinetics. However, for large-scale synthesis where cost and availability are paramount, 1-(2-Chloropyridin-4-yl)cyclopropanecarbonitrile is highly viable, provided that modern, sterically demanding ligands (like XPhos) are employed to overcome the high C-Cl bond dissociation energy.

References
  • National Institutes of Health (NIH). "Nickel-catalyzed cross-electrophile coupling of 2-chloropyridines with alkyl bromides." PMC.[Link]

  • American Chemical Society (ACS). "Reductive Couplings of 2-Halopyridines without External Ligand: Phosphine-Free Nickel-Catalyzed Synthesis of Symmetrical and Unsymmetrical 2,2′-Bipyridines." The Journal of Organic Chemistry.[Link]

Sources

Validation

A Comparative Guide to HPLC and GC-MS Methods for the Purity Validation of 1-(2-Chloropyridin-4-YL)cyclopropanecarbonitrile

This guide provides a detailed comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the critical task of purity validation of 1-(2-Chloropyridin-4-YL)cyclopropa...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a detailed comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the critical task of purity validation of 1-(2-Chloropyridin-4-YL)cyclopropanecarbonitrile, a key intermediate in pharmaceutical synthesis. The choice of analytical methodology is paramount, directly impacting the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). Here, we dissect two orthogonal approaches, offering insights into the rationale behind method development and validation to ensure robust and reliable purity assessments.

Introduction: The Analytical Imperative for a Key Intermediate

1-(2-Chloropyridin-4-YL)cyclopropanecarbonitrile is a small organic molecule whose purity must be rigorously controlled. Impurities, whether starting materials, by-products, or degradants, can have significant consequences in subsequent synthetic steps and the final API. Therefore, employing validated, stability-indicating analytical methods is not merely a regulatory requirement but a cornerstone of quality control.

This guide explores two powerful chromatographic techniques:

  • HPLC with UV Detection: A workhorse in the pharmaceutical industry, revered for its versatility, robustness, and suitability for a wide range of non-volatile and thermally sensitive compounds.

  • GC-MS: A technique offering exceptional separation efficiency and structural elucidation capabilities, ideal for volatile and semi-volatile analytes.

The central question we address is not "which method is better?" but rather "which method is best suited for a given analytical challenge?" We will explore this by comparing their performance based on specificity, linearity, accuracy, precision, and sensitivity.

Methodological Principles: Choosing the Right Tool

High-Performance Liquid Chromatography (HPLC)

HPLC separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase. For 1-(2-Chloropyridin-4-YL)cyclopropanecarbonitrile, its aromatic chloropyridine moiety contains a strong chromophore, making it an excellent candidate for UV detection.

  • Causality of Method Choices:

    • Stationary Phase: A C18 (octadecylsilyl) column is selected as the stationary phase. This non-polar phase provides effective retention for moderately polar organic molecules like our target analyte through hydrophobic interactions.

    • Mobile Phase: A gradient elution using acetonitrile and water is employed. Acetonitrile, a common organic modifier, is chosen for its low viscosity and UV transparency. The gradient allows for the efficient elution of both the main analyte and a wide range of potential impurities with varying polarities. A phosphate buffer is included to maintain a consistent pH, ensuring reproducible retention times by keeping ionizable functional groups (like the pyridine nitrogen) in a consistent protonation state.

    • Detection: Diode-Array Detection (DAD) is superior to a simple UV detector. It not only quantifies the analyte at a specific wavelength (e.g., 270 nm, a plausible λmax for the chloropyridine chromophore) but also provides spectral data across a range. This is a key feature for assessing peak purity and identifying co-eluting impurities, directly supporting the trustworthiness of the method.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a hyphenated technique that combines the high-resolution separation power of gas chromatography with the unparalleled identification capabilities of mass spectrometry. Its suitability depends on the analyte's ability to be volatilized without decomposition.

  • Causality of Method Choices:

    • Volatility and Thermal Stability: 1-(2-Chloropyridin-4-YL)cyclopropanecarbonitrile is a small molecule and is predicted to have sufficient volatility and thermal stability for GC analysis. The primary risk would be thermal degradation in the injector port or on the column. A lower injection temperature and a robust, inert column are chosen to mitigate this.

    • Stationary Phase: A low-polarity 5% phenyl / 95% dimethylpolysiloxane column (e.g., a DB-5ms or equivalent) is an excellent starting point. This is a general-purpose column that separates compounds primarily based on their boiling points and offers good inertness.

    • Carrier Gas: Helium is the standard carrier gas, providing good efficiency and compatibility with mass spectrometry.

    • Ionization and Detection: Electron Ionization (EI) is used, which creates a reproducible fragmentation pattern that serves as a "fingerprint" for the molecule. This allows for positive identification of the main peak and tentative identification of impurities by comparing their mass spectra to library databases (like NIST). This high specificity is a major advantage of GC-MS.

Experimental Protocols & Workflows

The following protocols are designed to be self-validating by incorporating system suitability tests (SSTs) as mandated by international guidelines like the ICH Q2(R1). SSTs ensure the chromatographic system is performing adequately before any samples are analyzed.

HPLC-DAD Purity Method

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC System cluster_data Data Analysis p1 Mobile Phase (ACN/H2O/Buffer) s1 Equilibrate System (Initial Conditions) p1->s1 p2 Standard Solution (1.0 mg/mL in ACN) s2 System Suitability Test (5x Standard Injections) p2->s2 p3 Sample Solution (1.0 mg/mL in ACN) s4 Inject Sample p3->s4 s1->s2 Wait for stable baseline s3 Inject Blank (ACN) s2->s3 If SST passes (%RSD < 2.0%) s3->s4 d1 Integrate Chromatogram s4->d1 d2 Calculate % Purity (Area Percent) d1->d2 d3 Check Peak Purity (DAD Spectrum) d1->d3

Caption: HPLC Purity Validation Workflow.

  • Chromatographic Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

    • Mobile Phase A: 0.01 M Potassium Phosphate Monobasic, pH adjusted to 3.0 with phosphoric acid

    • Mobile Phase B: Acetonitrile

    • Gradient: 30% B to 80% B over 20 minutes, hold at 80% B for 5 minutes, return to 30% B and equilibrate for 5 minutes.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection: DAD, 270 nm (Bandwidth: 4 nm), Spectral Range: 200-400 nm

    • Injection Volume: 10 µL

  • Solutions Preparation:

    • Standard Solution: Accurately weigh approximately 10 mg of 1-(2-Chloropyridin-4-YL)cyclopropanecarbonitrile reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with acetonitrile.

    • Sample Solution: Prepare in the same manner as the Standard Solution using the sample to be tested.

  • System Suitability Test (SST):

    • Inject the Standard Solution five replicate times.

    • Acceptance Criteria: The relative standard deviation (%RSD) of the peak area for the main analyte must be ≤ 2.0%. The tailing factor should be ≤ 2.0.

  • Procedure:

    • Inject a blank (acetonitrile) to ensure no carryover.

    • Inject the Sample Solution in duplicate.

    • Integrate all peaks with an area greater than 0.05% of the main peak area.

  • Calculation:

    • Calculate the purity using the area percent method:

      • % Purity = (Area of Main Peak / Sum of All Peak Areas) x 100

GC-MS Purity Method

GCMS_Workflow cluster_prep_gc Preparation cluster_gcms GC-MS System cluster_data_gc Data Analysis gp1 Standard Solution (1.0 mg/mL in Acetone) gs2 System Suitability Test (5x Standard Injections) gp1->gs2 gp2 Sample Solution (1.0 mg/mL in Acetone) gs4 Inject Sample gp2->gs4 gs1 System Conditioning & Tuning gs1->gs2 If tune passes gs3 Inject Blank (Acetone) gs2->gs3 If SST passes (%RSD < 5.0%) gs3->gs4 gd1 Extract Total Ion Chromatogram (TIC) gs4->gd1 gd2 Calculate % Purity (TIC Area Percent) gd1->gd2 gd3 Identify Peaks via Mass Spectrum & Library gd1->gd3

Caption: GC-MS Purity Validation Workflow.

  • Chromatographic & MS Conditions:

    • Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness

    • Carrier Gas: Helium, constant flow at 1.2 mL/min

    • Injector: Split mode (50:1), 250 °C

    • Oven Program: Start at 100 °C, hold for 2 minutes. Ramp at 15 °C/min to 280 °C, hold for 10 minutes.

    • Transfer Line: 280 °C

    • MS Source: 230 °C

    • MS Quad: 150 °C

    • Ionization: Electron Ionization (EI) at 70 eV

    • Scan Range: 40-450 m/z

  • Solutions Preparation:

    • Standard & Sample Solutions: Prepare as described for HPLC, but use acetone as the solvent. Acetone is a more suitable solvent for split injection in GC.

  • System Suitability Test (SST):

    • Inject the Standard Solution five replicate times.

    • Acceptance Criteria: The %RSD of the peak area in the Total Ion Chromatogram (TIC) must be ≤ 5.0%.

  • Procedure:

    • Inject a blank (acetone).

    • Inject the Sample Solution in duplicate.

    • Integrate all peaks in the TIC with an area greater than 0.05% of the main peak area.

  • Calculation & Identification:

    • Calculate purity using the area percent method on the TIC.

    • Examine the mass spectrum of the main peak to confirm its identity.

    • Examine the mass spectra of impurity peaks and compare them against a spectral library (e.g., NIST) for tentative identification.

Comparative Performance Data

The following tables summarize hypothetical but realistic validation data for the two methods, illustrating their respective strengths and weaknesses.

Table 1: System Suitability & Precision
ParameterHPLC-DADGC-MSAcceptance Criteria
Retention Time RSD 0.2%0.1%≤ 1.0%
Peak Area RSD (Repeatability) 0.8%2.5%≤ 5.0% (GC), ≤ 2.0% (HPLC)
Intermediate Precision (%RSD) 1.2%4.1%As per internal SOPs
Tailing Factor 1.11.3≤ 2.0
  • Insight: The HPLC method demonstrates superior precision in peak area, which is typical due to the highly reproducible nature of modern liquid pumps compared to GC split injections. Both methods show excellent retention time stability.

Table 2: Linearity, Accuracy & Sensitivity
ParameterHPLC-DADGC-MSRemarks
Linearity (r²) 0.99980.9991Both show excellent linearity.
Range 0.5 - 1.5 mg/mL0.1 - 1.2 mg/mLHPLC often has a wider linear range.
Accuracy (% Recovery) 99.5% - 101.2%98.1% - 103.5%Both are highly accurate.
LOD (Limit of Detection) 0.01%0.005%GC-MS is often more sensitive.
LOQ (Limit of Quantification) 0.05%0.02%GC-MS allows for quantification of lower-level impurities.
  • Insight: While both methods are accurate and linear, the GC-MS method shows superior sensitivity (lower LOD/LOQ). This is a significant advantage for detecting and quantifying trace-level impurities, particularly genotoxic impurities which have very low control thresholds.

Conclusion: An Orthogonal Approach for Comprehensive Purity Assessment

Neither HPLC nor GC-MS is universally superior; they are complementary tools that provide an orthogonal view of sample purity.

  • Choose HPLC-DAD for:

    • Routine quality control where robustness and high precision are paramount.

    • Analysis of thermally labile or non-volatile impurities.

    • Quantifying known impurities with high accuracy. The DAD's peak purity analysis provides an extra layer of confidence in the primary peak's homogeneity.

  • Choose GC-MS for:

    • Definitive identification of the main compound and structural elucidation of unknown volatile impurities.

    • Screening for and quantifying trace-level impurities, especially those that are difficult to detect by UV.

    • Investigative purposes, such as troubleshooting a failed batch or identifying degradation products.

A truly robust purity validation strategy often employs both. HPLC serves as the primary method for quantitative purity determination due to its precision, while GC-MS is used as a complementary, high-specificity technique to identify volatile impurities and confirm the absence of unexpected compounds. This dual-pronged approach provides a comprehensive and trustworthy assessment of the purity of 1-(2-Chloropyridin-4-YL)cyclopropanecarbonitrile, ensuring the quality and safety of the final pharmaceutical product.

References

  • Title: The Practice of Modern HPLC Source: Agilent Technologies Publication URL: [Link]

  • Title: Gas Chromatography & Mass Spectrometry A Practical Guide Source: Royal Society of Chemistry URL: [Link]

  • Title: ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology Source: International Council for Harmonisation (ICH) URL: [Link]

  • Title: ICH M7(R1) Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk Source: International Council for Harmonisation (ICH) URL: [Link]

Comparative

A Senior Application Scientist's Guide to Verifying the Enantiomeric Purity of Chiral 1-(2-Chloropyridin-4-YL)cyclopropanecarbonitrile Derivatives

Introduction: The Imperative of Enantiomeric Purity in Modern Drug Development In the landscape of pharmaceutical development, chirality is a paramount consideration. Molecules that are non-superimposable mirror images o...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Imperative of Enantiomeric Purity in Modern Drug Development

In the landscape of pharmaceutical development, chirality is a paramount consideration. Molecules that are non-superimposable mirror images of each other, known as enantiomers, can exhibit vastly different pharmacological and toxicological profiles within the chiral environment of the human body.[1][2] The tragic case of thalidomide, where one enantiomer was a sedative while the other was a potent teratogen, serves as a stark reminder of the critical need to control stereochemistry in drug substances.[2] Regulatory bodies like the FDA and EMA have increasingly stringent requirements, strongly favoring the development of single-enantiomer drugs to maximize therapeutic efficacy and minimize potential adverse effects.[3]

The molecule 1-(2-Chloropyridin-4-YL)cyclopropanecarbonitrile possesses a chiral center at the C1 position of the cyclopropane ring. Its derivatives are of significant interest in medicinal chemistry, making the accurate determination of enantiomeric purity a non-negotiable step in synthesis, process development, and quality control. This guide provides an in-depth comparison of the primary analytical methodologies for this task: High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Shift Reagents. We will explore the causality behind experimental choices, present detailed protocols, and provide comparative data to empower researchers to select the most robust and efficient method for their needs.

Chiral High-Performance Liquid Chromatography (HPLC): The Gold Standard

Chiral HPLC is the most established and versatile technique for enantiomeric separations, largely due to the wide variety of commercially available Chiral Stationary Phases (CSPs).[4][5] The fundamental principle involves the differential interaction between the enantiomers and the chiral environment of the CSP, leading to different retention times and, thus, separation.[6]

Expertise & Experience: Selecting the Right Chiral Stationary Phase

The success of a chiral HPLC separation is almost entirely dependent on the choice of the CSP. For a molecule like 1-(2-Chloropyridin-4-YL)cyclopropanecarbonitrile, which contains a basic pyridine ring, an aromatic system, and a polar nitrile group, polysaccharide-based CSPs are the most logical starting point.[7] These phases, typically derivatives of cellulose or amylose coated on a silica support, offer a multitude of chiral recognition mechanisms, including hydrogen bonding, π-π stacking, dipole-dipole interactions, and steric hindrance.[6]

Given the analyte's structure, columns such as Chiralpak® AD-H (amylose derivative) or Chiralcel® OD-H (cellulose derivative) are excellent candidates. The basicity of the pyridine nitrogen often necessitates the use of an additive in the mobile phase, such as diethylamine (DEA), to prevent peak tailing by occupying acidic sites on the silica surface, thereby improving peak shape and resolution.[8]

Experimental Protocol: HPLC Method

This protocol describes a robust normal-phase HPLC method for the enantiomeric separation of 1-(2-Chloropyridin-4-YL)cyclopropanecarbonitrile.

1.2.1. System & Materials:

  • Chromatograph: HPLC system with UV detector.

  • Column: Chiralpak® AD-H, 5 µm, 4.6 x 150 mm.

  • Mobile Phase: n-Hexane / Isopropanol (IPA) / Diethylamine (DEA) (90:10:0.1, v/v/v).

  • Flow Rate: 0.8 mL/min.

  • Column Temperature: 20°C.

  • Detection: UV at 270 nm (corresponding to the pyridine chromophore).

  • Sample Preparation: Dissolve 1 mg of the racemic sample in 1 mL of the mobile phase.

1.2.2. Procedure:

  • Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Inject 10 µL of the sample solution.

  • Run the analysis for a sufficient time to allow both enantiomers to elute.

  • Identify the peaks corresponding to each enantiomer.

  • Calculate the enantiomeric excess (% ee) using the peak areas: % ee = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] * 100

Trustworthiness: Expected Performance Data

The following table summarizes the expected chromatographic performance.

ParameterExpected ValueCausality
Retention Time (Enantiomer 1)~ 8.5 minDifferential interaction strength with the CSP.
Retention Time (Enantiomer 2)~ 10.2 minStronger binding to the CSP results in longer retention.
Selectivity (α)> 1.2A measure of the separation factor between the two enantiomers; a value > 1.2 indicates good separation.
Resolution (Rs)> 2.0A resolution of > 1.5 signifies baseline separation, ensuring accurate quantification.

Supercritical Fluid Chromatography (SFC): The High-Speed, Green Alternative

SFC has emerged as a powerful alternative to HPLC for chiral separations, offering significant advantages in speed and reduced environmental impact.[9][10] The technique uses supercritical CO₂, often modified with a small amount of an organic solvent like methanol, as the mobile phase. The low viscosity and high diffusivity of supercritical fluids allow for much higher flow rates without a loss in efficiency, drastically reducing analysis times.[10]

Expertise & Experience: Why SFC Excels

For chiral analysis, SFC is often superior to normal-phase HPLC. The same polysaccharide-based CSPs used in HPLC are highly effective in SFC.[10] The mobile phase composition in SFC can lead to different chiral recognition mechanisms compared to HPLC, sometimes providing complementary or even superior selectivity.[11] The speed of SFC makes it exceptionally well-suited for high-throughput screening during drug discovery and for process monitoring where rapid feedback is crucial.

Experimental Protocol: SFC Method

This protocol details an efficient SFC method for the target analyte.

2.2.1. System & Materials:

  • Chromatograph: SFC system with a back-pressure regulator and UV detector.

  • Column: Chiralpak® IC-3, 3 µm, 4.6 x 150 mm.

  • Mobile Phase: Supercritical CO₂ / Methanol (96:4, v/v).

  • Flow Rate: 2.5 mL/min.

  • Back Pressure: 150 bar.

  • Column Temperature: 40°C.

  • Detection: UV at 270 nm.

  • Sample Preparation: Dissolve 1 mg of the racemic sample in 1 mL of Methanol.

2.2.2. Procedure:

  • Equilibrate the system until temperature and pressure are stable.

  • Inject 5 µL of the sample solution.

  • Run the analysis. Due to the high flow rate, run times are typically under 5 minutes.

  • Calculate the enantiomeric excess (% ee) from the resulting peak areas.

Trustworthiness: Expected Performance Data

SFC provides a significant speed advantage over HPLC for this separation.

ParameterExpected ValueCausality
Retention Time (Enantiomer 1)~ 2.8 minThe high diffusivity of the supercritical fluid mobile phase leads to rapid elution.
Retention Time (Enantiomer 2)~ 3.5 minEven with short retention times, the high efficiency of SFC maintains excellent separation.
Selectivity (α)> 1.25The unique solvating properties of the CO₂/Methanol mobile phase can enhance chiral recognition compared to hexane/IPA.
Resolution (Rs)> 2.5High efficiency and selectivity combine to produce sharp peaks and excellent baseline resolution.

NMR Spectroscopy with Chiral Shift Reagents: An Orthogonal Approach

While chromatographic techniques physically separate the enantiomers, NMR spectroscopy offers a method to differentiate them in solution. This is achieved by adding a Chiral Shift Reagent (CSR), which is an enantiomerically pure compound that forms transient diastereomeric complexes with the analyte enantiomers.[12][13] These diastereomeric complexes have different NMR spectra, causing a chemical shift non-equivalence for certain protons, which can then be integrated to determine the enantiomeric ratio.[14]

Expertise & Experience: Choosing and Using a Chiral Shift Reagent

Lanthanide-based complexes, such as Tris[3-(heptafluoropropylhydroxymethylene)-d-camphorato]europium(III) [Eu(hfc)₃], are classic CSRs.[14] The europium ion acts as a Lewis acid, coordinating to Lewis basic sites in the analyte—in this case, the pyridine nitrogen or the nitrile nitrogen. This coordination brings the analyte into the chiral environment of the camphor-derived ligand. The protons closest to the coordination site will experience the largest induced shifts and the greatest separation between the signals for the two diastereomeric complexes. For 1-(2-Chloropyridin-4-YL)cyclopropanecarbonitrile, the protons on the cyclopropane ring are ideal for monitoring.

Experimental Protocol: ¹H NMR Method

3.2.1. System & Materials:

  • Spectrometer: 400 MHz or higher NMR spectrometer.

  • Solvent: Deuterated chloroform (CDCl₃).

  • Chiral Shift Reagent: Tris[3-(heptafluoropropylhydroxymethylene)-d-camphorato]europium(III) [Eu(hfc)₃].

  • Sample Preparation: Dissolve ~10 mg of the analyte in 0.6 mL of CDCl₃ in an NMR tube.

3.2.2. Procedure:

  • Acquire a standard ¹H NMR spectrum of the analyte to identify the chemical shifts of the cyclopropyl protons.

  • Add a small, sub-stoichiometric amount of the Eu(hfc)₃ CSR (e.g., 0.1 equivalents) to the NMR tube.

  • Shake the tube to ensure mixing and acquire another ¹H NMR spectrum.

  • Observe the splitting of one or more of the cyclopropyl proton signals into two distinct signals, corresponding to the two diastereomeric complexes.

  • Carefully integrate the separated signals. The ratio of the integrals is a direct measure of the enantiomeric ratio.

  • Calculate the enantiomeric excess (% ee).

Trustworthiness: Expected Performance Data

The following table illustrates the expected changes in the NMR spectrum.

ParameterSpectrum without CSR (Hypothetical δ)Spectrum with CSR (Hypothetical δ)Causality
Cyclopropyl Proton (Hₐ) - Enantiomer 11.60 ppm (multiplet)2.10 ppm (multiplet)Formation of diastereomeric complexes with the CSR causes separation of the signals for each enantiomer.
Cyclopropyl Proton (Hₐ) - Enantiomer 21.60 ppm (multiplet)2.15 ppm (multiplet)The different spatial arrangement in the complex leads to a different magnetic environment.
Integral Ratio (E₁ : E₂)N/A1 : 1For a racemic mixture, the integrals of the separated signals will be equal.

Visualizing the Workflows

To provide a clear, at-a-glance understanding of the experimental processes, the following diagrams illustrate the workflows for each analytical technique.

Caption: Workflow for Chiral HPLC Analysis.

Caption: Workflow for Chiral SFC Analysis.

NMR_Workflow cluster_prep Sample Preparation cluster_nmr NMR Analysis cluster_data Data Processing Sample Dissolve Sample in CDCl3 Acquire1 Acquire Initial 1H Spectrum Sample->Acquire1 AddCSR Add Chiral Shift Reagent (Eu(hfc)3) Acquire1->AddCSR Acquire2 Acquire Final 1H Spectrum AddCSR->Acquire2 Spectrum Observe Signal Splitting Acquire2->Spectrum Integrate Integrate Separated Signals Spectrum->Integrate Calculate Calculate % ee Integrate->Calculate

Caption: Workflow for NMR Analysis with CSR.

Comparative Summary and Method Selection

The choice of analytical method depends on the specific requirements of the analysis, such as speed, sample availability, and the need for preparative scale-up.

FeatureChiral HPLCChiral SFCChiral NMR with CSR
Principle Physical separation on a chiral stationary phase.Physical separation using a supercritical fluid.In-situ formation of diastereomeric complexes.
Speed Moderate (~15-20 min).Very Fast (< 5 min).Moderate (~10 min per sample).
Solvent Consumption High (organic solvents).Low (primarily CO₂).Very Low (NMR solvent).
Sensitivity High (UV detection).High (UV detection).Lower; requires mg of sample.
Quantification Accuracy Excellent with baseline separation.Excellent with baseline separation.Good, but depends on signal overlap and integration.
Preparative Scale-up Possible, but solvent-intensive.Ideal , easy solvent removal.Not applicable.
Primary Advantage Versatility and widespread availability.Speed and environmental friendliness.Orthogonal method, minimal sample preparation.
Primary Limitation Slower run times, high solvent cost/disposal.Higher initial instrument cost.Lower sensitivity, potential for signal broadening.
Authoritative Grounding & Recommendation
  • For routine quality control and high-accuracy release testing , Chiral HPLC remains the benchmark due to its robustness and well-established nature.[4][5] Its ability to achieve baseline resolution provides the highest confidence in quantitative results.

  • For high-throughput screening in discovery chemistry or for rapid in-process controls , Chiral SFC is the superior choice.[9][10] Its dramatic reduction in analysis time and solvent usage provides significant efficiency gains.

  • Chiral NMR serves as an excellent orthogonal or confirmatory method .[12][13] It is particularly useful when chromatographic methods are difficult to develop or to quickly confirm the enantiomeric ratio without extensive method development. It is a non-destructive technique, allowing for sample recovery.[15]

By understanding the principles and practical considerations of each technique, researchers can confidently select and implement the most appropriate method to verify the enantiomeric purity of 1-(2-Chloropyridin-4-YL)cyclopropanecarbonitrile derivatives, ensuring the development of safe and effective pharmaceuticals.

References

  • Pure Synth. (2025, May 26). Importance of Chiral Separation and Resolution in Drug Synthesis. [Link]

  • Wenzel, T. J., & Wilcox, J. D. (2003). Chiral reagents for the determination of enantiomeric excess and absolute configuration using NMR spectroscopy. Chirality, 15(3), 256-70. [Link]

  • Auerbach, M. (2025, June 1). Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. Pharma Group. [Link]

  • Magbool, F. F. (2025, September 28). The Significance of Chiral Separation, Determination of Enantiomeric Purity in Drug Design, Safety and Development -An Overview. ResearchGate. [Link]

  • Pharmaffiliates. (2025, December 11). Chiral Chemistry in Drug Development: Precision, Purity, and the Pharmaffiliates Advantage. [Link]

  • Alexander, A. J., & Staab, A. (2006). Use of achiral/chiral SFC/MS for the profiling of isomeric cinnamonitrile/hydrocinnamonitrile products in chiral drug synthesis. Analytical Chemistry, 78(11), 3835-8. [Link]

  • Nazareth, C., & Pereira, S. (2020). A Review on Chiral Stationary Phases for Separation of Chiral Drugs. International Journal of Pharmaceutical and Phytopharmacological Research, 10(3), 77-91. [Link]

  • Wenzel, T. J., & Wilcox, J. D. (2003). Chiral Reagents for the Determination of Enantiomeric Excess and Absolute Configuration Using NMR Spectroscopy. ResearchGate. [Link]

  • SK pharmteco. Chiral Purity Analysis – Know What Both Hands Are Doing. [Link]

  • Peng, L., Farkas, T., Jayapaian, S., & Chankvetadze, B. Reversed Phase Chiral Method Development Using Polysaccharide-based Stationary Phases. Chromatography Today. [Link]

  • Aslan, S. (2023, January 19). Playing with Selectivity for Optimal Chiral Separation. LCGC International. [Link]

  • De Klerck, K., Mangelings, D., & Vander Heyden, Y. (2014). A generic chiral separation strategy for supercritical fluid chromatography. Journal of Chromatography A, 1363, 290-301. [Link]

  • Wenzel, T. J., & Wilcox, J. D. (2003). Chiral Reagents for the Determination of Enantiomeric Excess and Absolute Configuration Using NMR Spectroscopy. ResearchGate. [Link]

  • Welch, C. J., et al. (2015). Support of academic synthetic chemistry using separation technologies from the pharmaceutical industry. ResearchGate. [Link]

  • Moon, L. S., et al. (2009). A New Chiral Shift Reagent for the Determination of Enantiomeric Excess and Absolute Configuration in Cyanohydrins. Chemical Communications. [Link]

  • Ilisz, I., Aranyi, A., & Pataj, Z. (2024). Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. Molecules, 29(6), 1345. [Link]

  • Dispas, A., et al. (2022, March 1). Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. LCGC Europe. [Link]

  • Shimadzu Corporation. (2016). Chiral Separation Using SFC and HPLC. [Link]

  • Ahuja, S. (Ed.). (2007). Chiral Separation Methods for Pharmaceutical and Biotechnological Products. John Wiley & Sons. [Link]

  • Goering, H. L., Eikenberry, J. N., & Koermer, G. S. (1975). U.S. Patent No. 3,915,641. U.S.
  • Wenzel, T. J., & Wilcox, J. D. (2003). Chiral reagents for the determination of enantiomeric excess and absolute configuration using NMR spectroscopy. Chirality, 15(3), 256-70. [Link]

  • Phenomenex. Chiral HPLC Separations. [Link]

  • Wang, C., et al. (2021). Development of a chiral HPLC method for the separation and quantification of hydroxychloroquine enantiomers. Scientific Reports, 11(1), 8011. [Link]

  • Reddy, B. C. G., & Reddy, G. V. S. (2019). A Validated Chiral HPLC Method for the Enantiomeric separation of Mefloquine. Research Journal of Pharmacy and Technology, 12(2), 653-658. [Link]

  • Uddin, M. N., et al. (2014). Development and Validation of a Chiral HPLC Method for Quantitative Analysis of Enantiomeric Escitalopram. Dhaka University Journal of Pharmaceutical Sciences, 13(1), 67-74. [Link]

  • Wang, C., et al. (2021). Development of a chiral HPLC method for the separation and quantification of hydroxychloroquine enantiomers. ResearchGate. [Link]

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to Handling 1-(2-Chloropyridin-4-YL)cyclopropanecarbonitrile: A Framework for Laboratory Safety and Operational Excellence

This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals handling 1-(2-Chloropyridin-4-YL)cyclopropanecarbonitrile. The protocols outlined...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals handling 1-(2-Chloropyridin-4-YL)cyclopropanecarbonitrile. The protocols outlined herein are designed to ensure the highest standards of safety, operational integrity, and regulatory compliance. By understanding the "why" behind each step, you will be empowered to handle this and similar chemical entities with confidence and precision.

Hazard Assessment: Understanding the Molecule's Profile

  • 2-Chloropyridine Moiety: Chlorinated pyridines are known to be harmful if swallowed, in contact with skin, or inhaled.[1][2] They can cause skin, eye, and respiratory irritation.[3][4] Prolonged or repeated exposure may lead to organ damage.[1][3]

  • Cyclopropanecarbonitrile Moiety: The nitrile group (-CN) presents a significant hazard due to the potential for the release of cyanide. This can occur through metabolic processes in the body or upon decomposition with acids, heat, or certain oxidizing agents.[5] Cyanide is a potent inhibitor of cellular respiration.[5]

  • Overall Profile: The compound is a solid, likely a powder, which can pose an inhalation hazard.[6] As a halogenated organic compound, it requires specific disposal considerations to prevent environmental contamination.[7][8][9]

Personal Protective Equipment (PPE) Protocol: Your First Line of Defense

The selection and correct use of Personal Protective Equipment (PPE) is a critical control measure.[10][11] The following PPE is mandatory when handling 1-(2-Chloropyridin-4-YL)cyclopropanecarbonitrile.

Protection Type Required PPE Rationale and Best Practices
Eye and Face Chemical splash goggles and a face shield.Goggles provide a seal against splashes and vapors. A face shield offers an additional layer of protection for the entire face, especially during procedures with a higher risk of splashing.[12] All eye and face protection must meet ANSI Z87 standards.
Hand Double-gloving with nitrile gloves.The outer glove provides the primary barrier, while the inner glove offers protection in case the outer glove is breached. Nitrile gloves offer good resistance to a range of chemicals.[13] Always inspect gloves for tears or pinholes before use and change them immediately if contamination is suspected.[14]
Body A flame-resistant lab coat and a chemical-resistant apron.The lab coat protects your skin and personal clothing from minor spills.[12] A chemical-resistant apron should be worn over the lab coat when handling larger quantities or when there is a significant splash risk.
Respiratory A NIOSH-approved respirator with P100 particulate filters and organic vapor cartridges.Due to the compound's potential toxicity and the risk of inhaling fine powders, respiratory protection is essential, especially when handling the solid outside of a certified fume hood.[15][16] A fit test is required to ensure a proper seal.

Operational Plan: A Step-by-Step Handling Guide

Adherence to a strict operational plan minimizes the risk of exposure and ensures the integrity of your experiment.

3.1. Preparation and Weighing

  • Designated Area: All handling of 1-(2-Chloropyridin-4-YL)cyclopropanecarbonitrile solid must be conducted within a certified chemical fume hood.[13][15]

  • Surface Protection: Line the work surface of the fume hood with absorbent, plastic-backed paper to contain any spills.[17]

  • Weighing: Use a tared, sealed container for weighing to prevent dissemination of the powder. If direct weighing is necessary, do so on a draft shield within the fume hood.

  • Tool Decontamination: Use dedicated spatulas and other equipment. Decontaminate them with an appropriate solvent after use.

3.2. Reaction Setup and Execution

  • Inert Atmosphere: When the reaction chemistry allows, handle the compound under an inert atmosphere (e.g., nitrogen or argon) to prevent unintended reactions.

  • Solvent Addition: Add solvents slowly to the solid to avoid splashing.

  • Temperature Control: If heating is required, use a well-controlled heating mantle or oil bath. Avoid open flames.[7][18]

  • Monitoring: Continuously monitor the reaction for any signs of an uncontrolled exothermic event.

3.3. Work-up and Purification

  • Quenching: If the reaction requires quenching, do so slowly and in a controlled manner, especially if acidic or basic solutions are used, which could promote cyanide release.

  • Extraction and Chromatography: Perform all extractions and column chromatography within the fume hood.

  • Solvent Removal: Use a rotary evaporator placed within the fume hood or connected to a suitable exhaust system to remove solvents.

Emergency Procedures: Preparedness is Key

In the event of an emergency, a swift and informed response is crucial.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[2][19] Seek immediate medical attention.

  • Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[19] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air.[5][20] If they are not breathing, provide artificial respiration. Seek immediate medical attention.

  • Spill: Evacuate the immediate area. For a small spill within a fume hood, use a chemical spill kit rated for organic and halogenated compounds. For larger spills, evacuate the laboratory and contact your institution's Environmental Health & Safety (EHS) department.[19]

Disposal Plan: Responsible Stewardship

Proper disposal of 1-(2-Chloropyridin-4-YL)cyclopropanecarbonitrile and associated waste is a legal and ethical responsibility.

  • Waste Segregation: This compound is a halogenated organic waste.[7][9] It must be collected in a designated, properly labeled, and sealed hazardous waste container.[21][22]

  • Incompatible Wastes: Do not mix halogenated waste with non-halogenated solvent waste.[21][22] Never mix with strong acids, bases, or oxidizers.[19]

  • Contaminated Materials: All contaminated materials, including gloves, absorbent paper, and glassware, must be disposed of as hazardous waste.

  • Pickup: Follow your institution's procedures for hazardous waste pickup.[22]

Visual Workflow for Safe Handling

The following diagram illustrates the critical decision points and workflow for safely handling 1-(2-Chloropyridin-4-YL)cyclopropanecarbonitrile.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_disposal Disposal start Start: Receive Compound assess_hazards Assess Hazards (SDS/Inferred Data) start->assess_hazards select_ppe Select & Don PPE (Table 1) assess_hazards->select_ppe weigh Weighing select_ppe->weigh reaction Reaction Setup weigh->reaction emergency Emergency Occurs (Spill/Exposure) weigh->emergency workup Work-up & Purification reaction->workup reaction->emergency segregate_waste Segregate Halogenated Waste workup->segregate_waste workup->emergency dispose Dispose via EHS segregate_waste->dispose end End: Decontaminate Area dispose->end emergency_procedure Follow Emergency Procedures emergency->emergency_procedure Activate emergency_procedure->end Post-Incident

Caption: Workflow for the safe handling of 1-(2-Chloropyridin-4-YL)cyclopropanecarbonitrile.

References

  • Personal Protective Equipment Requirements for Laboratories . Environmental Health and Safety, University of Maryland. [Link]

  • Chemical Waste Disposal Guidelines . University of Texas at Austin. [Link]

  • A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection . National Center for Biotechnology Information. [Link]

  • NIOSH Pocket Guide to Chemical Hazards . Centers for Disease Control and Prevention. [Link]

  • NIOSH Pocket Guide to Chemical Hazards (2005-149) 3rd printing . Centers for Disease Control and Prevention. [Link]

  • OSHA Lab Safety Equipment: Requirements & Compliance Guide . LabManager. [Link]

  • OSHA's PPE Laboratory Standards . Clarion Safety Systems. [Link]

  • OSHA Laboratory Standard | OSHA Lab Safety Standard . Compliancy Group. [Link]

  • Safe Laboratory Practices: Handling and Disposing of Organic Substances . Chemistry LibreTexts. [Link]

  • NIOSH Pocket Guide to Chemical Hazards . International Association of Fire Chiefs. [Link]

  • Chemical Hazards and Toxic Substances - Overview . Occupational Safety and Health Administration. [Link]

  • Pocket Guide to Chemical Hazards Introduction . Centers for Disease Control and Prevention. [Link]

  • 2 - Safety Data Sheet . [Link]

  • 2-Chloropyridine (MSDS) . Scribd. [Link]

  • Common Name: 2-CHLOROPYRIDINE HAZARD SUMMARY . NJ.gov. [Link]

  • LABORATORY HEALTH & SAFETY RULES . University of Cyprus. [Link]

  • Safe Handing & Disposal of Organic Substances – HSC Chemistry . Science Ready. [Link]

  • 7.2 Organic Solvents . Environment, Health and Safety, University of North Carolina at Chapel Hill. [Link]

  • Guidelines for Safe Laboratory Practices . NextGen Protocols. [Link]

  • Material Safety Data Sheet - 1-(2-Chloro-4-Fluorophenyl)Cyclohexanecarbonitrile . Acros Organics. [Link]

  • Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals . University of North Carolina at Chapel Hill. [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.